molecular formula C12H6Cl2N2 B1630597 4,7-Dichloro-1,10-phenanthroline CAS No. 5394-23-0

4,7-Dichloro-1,10-phenanthroline

Cat. No.: B1630597
CAS No.: 5394-23-0
M. Wt: 249.09 g/mol
InChI Key: GIEQBYJCGYHHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichloro-1,10-phenanthroline is a useful research compound. Its molecular formula is C12H6Cl2N2 and its molecular weight is 249.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 626. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloro-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEQBYJCGYHHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202229
Record name 1,10-Phenanthroline,4,7-dichloro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5394-23-0
Record name 4,7-Dichloro-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5394-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Phenanthroline,4,7-dichloro
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5394-23-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,10-Phenanthroline,4,7-dichloro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dichloro-1,10-phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4,7-Dichloro-1,10-phenanthroline: Chemical Properties and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4,7-Dichloro-1,10-phenanthroline, alongside a review of its synthesis, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Core Chemical Properties

This compound is a solid, white compound at room temperature.[1][2] Its core structure is a tricyclic heteroaromatic system, which provides a rigid framework for various chemical modifications and applications. The presence of two chlorine atoms at the 4 and 7 positions makes it a versatile precursor for the synthesis of a wide range of derivatives through nucleophilic substitution or cross-coupling reactions.[3]

PropertyValueReference
Molecular Formula C₁₂H₆Cl₂N₂[4][5]
Molecular Weight 249.10 g/mol [2]
Melting Point 243-247 °C[2][6]
Appearance White solid[2]
Boiling Point (Predicted) 395.9 °C[4]
Flash Point (Predicted) 256 °C[4]
InChI Key GIEQBYJCGYHHSU-UHFFFAOYSA-N[6]
CAS Number 5394-23-0[6]

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process.[1] A common method involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) with an orthoester and an ortho-phenylenediamine derivative, followed by thermal cyclization, decarboxylation, and subsequent treatment with a chlorinating agent like phosphoryl chloride (POCl₃).[1]

Experimental Protocol: General Synthesis

A general, three-step synthesis approach is outlined below. It is important to note that specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized for each specific application.

Step 1: Condensation

  • 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) is reacted with an appropriate orthoester and an ortho-phenylenediamine derivative. This initial step forms a key intermediate.

Step 2: Thermal Cyclization and Decarboxylation

  • The intermediate from Step 1 is heated to induce cyclization and decarboxylation, leading to the formation of a 1,10-phenanthroline-4,7-dione precursor.

Step 3: Chlorination

  • The dione (B5365651) precursor is treated with a refluxing solution of phosphoryl chloride (POCl₃) to replace the carbonyl groups with chlorine atoms, yielding this compound.[1]

Purification:

  • The crude product can be purified using standard laboratory techniques.[7] The excess phosphoryl chloride should be removed under reduced pressure to prevent hydrolysis back to the dione precursor.[1] Purification is typically achieved through filtration of the reaction mixture after cooling, followed by washing the solid product.[7] For higher purity, recrystallization or column chromatography can be employed.[7]

G General Synthesis Workflow for this compound cluster_start Starting Materials Meldrum's Acid Meldrum's Acid Condensation Condensation Meldrum's Acid->Condensation Orthoester Orthoester Orthoester->Condensation o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Condensation Intermediate Intermediate Condensation->Intermediate Thermal Cyclization & Decarboxylation Thermal Cyclization & Decarboxylation Intermediate->Thermal Cyclization & Decarboxylation Phenanthroline-4,7-dione Phenanthroline-4,7-dione Thermal Cyclization & Decarboxylation->Phenanthroline-4,7-dione Chlorination (POCl3) Chlorination (POCl3) Phenanthroline-4,7-dione->Chlorination (POCl3) This compound This compound Chlorination (POCl3)->this compound Purification Purification This compound->Purification Pure Product Pure Product Purification->Pure Product

General Synthesis Workflow

Biological Activity and Potential Applications

This compound has garnered interest in the field of drug development due to its demonstrated biological activities.

Anticancer Activity

This compound has shown anticancer activity against various cancer cell lines, including leukemia and cervical cancer cells.[4] The planar phenanthroline core is known to interact with DNA, and this interaction is a potential mechanism for its cytotoxic effects.[4] Metal complexes of phenanthroline derivatives, particularly copper(II) complexes, have been extensively studied as potential anticancer drugs.[8] These complexes are believed to exert their anticancer effects through multiple mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage, ultimately leading to apoptosis.[8] Furthermore, some copper complexes containing 1,10-phenanthroline (B135089) have been shown to inhibit proteasome activity in cancer cells, providing another avenue for their therapeutic potential.[9]

Antiprotozoal Activity

Derivatives of 1,10-phenanthroline have also been investigated for their antiprotozoal activity. A proposed mechanism of action for some phenanthroline derivatives is the stabilization of G-quadruplexes in the telomeres of parasites.[10] G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences. The stabilization of these structures by small molecules can interfere with DNA replication and telomere maintenance, leading to cell death. The planar aromatic surface of the phenanthroline scaffold is well-suited for stacking on the G-quartets, thereby stabilizing the G-quadruplex structure.[11]

G Proposed Antiprotozoal Mechanism of Action 4,7-Dichloro-1,10-phenanthroline_Derivative Phenanthroline Derivative Stabilization Stabilization 4,7-Dichloro-1,10-phenanthroline_Derivative->Stabilization Parasitic_Telomere Parasitic Telomere (Guanine-rich sequence) G_Quadruplex_Formation G-Quadruplex Formation Parasitic_Telomere->G_Quadruplex_Formation G_Quadruplex Unstable G-Quadruplex G_Quadruplex_Formation->G_Quadruplex G_Quadruplex->Stabilization Stable_G_Quadruplex_Complex Stable G-Quadruplex-Ligand Complex Stabilization->Stable_G_Quadruplex_Complex Inhibition_of_Replication Inhibition of DNA Replication & Telomere Maintenance Stable_G_Quadruplex_Complex->Inhibition_of_Replication Parasite_Cell_Death Parasite Cell Death Inhibition_of_Replication->Parasite_Cell_Death

Proposed Antiprotozoal Mechanism

Spectral Data

While this compound has been characterized by various spectroscopic techniques, including 1H NMR and 13C NMR, publicly available, detailed spectral data such as peak assignments and spectra images are limited.[1][5] Researchers are advised to acquire their own analytical data for confirmation of structure and purity.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.[2] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-Depth Technical Guide to 4,7-Dichloro-1,10-phenanthroline (CAS: 5394-23-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,7-Dichloro-1,10-phenanthroline, a heterocyclic compound of significant interest in various scientific domains. This document details its physicochemical properties, synthesis, and purification, and explores its multifaceted applications, particularly in medicinal chemistry as an anticancer agent and in catalysis as a versatile ligand. Detailed experimental protocols and an exploration of its biological mechanism of action, including relevant signaling pathways, are presented to facilitate further research and development.

Physicochemical Properties

This compound is a solid, white to off-white crystalline powder.[1] Its core structure is a rigid, planar 1,10-phenanthroline (B135089) scaffold substituted with two chlorine atoms. This substitution pattern significantly influences its electronic properties and reactivity, making it a valuable precursor in organic synthesis.

PropertyValueReference
CAS Number 5394-23-0[2][3][4][5]
Molecular Formula C₁₂H₆Cl₂N₂[2][3][4][5]
Molecular Weight 249.10 g/mol [5]
Appearance White to off-white solid/crystalline powder
Melting Point 243-247 °C
Boiling Point 395.9 °C (predicted)[3]
Solubility Soluble in chloroform (B151607).[2]
InChI Key GIEQBYJCGYHHSU-UHFFFAOYSA-N[6]
SMILES Clc1ccnc2c1ccc3c(Cl)ccnc23[6]

Synthesis and Purification

A common and effective method for the synthesis of this compound derivatives involves a three-step condensation reaction.[7] This is followed by treatment with phosphoryl chloride (POCl₃).[7]

Experimental Protocol: Synthesis

The synthesis of this compound derivatives can be achieved through the following general procedure:[7]

  • Condensation: A three-component condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), an appropriate orthoester, and an ortho-phenylenediamine derivative is carried out. This step forms an intermediate which is often used directly in the next step.

  • Thermal Cyclization and Decarboxylation: The intermediate from the condensation step undergoes sequential thermal cyclization and decarboxylation to yield a 1,10-phenanthroline-4,7-dione derivative.

  • Chlorination: The resulting dione (B5365651) is treated with refluxing phosphoryl chloride (POCl₃) to replace the carbonyl groups with chlorine atoms, yielding the desired this compound derivative.[7]

Note: The excess phosphoryl chloride should be removed under reduced pressure to prevent hydrolysis of the product and a reverse reaction.[7]

Purification

Purification of the crude product is typically achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of chloroform and hexane. Column chromatography on silica (B1680970) gel can also be employed for higher purity.

Applications in Research and Development

The unique structural and electronic features of this compound make it a valuable compound in several areas of research.

Medicinal Chemistry and Drug Development

The 1,10-phenanthroline scaffold is a known pharmacophore, and its derivatives have garnered significant attention for their potential as anticancer agents.[7][8] this compound, in particular, has demonstrated anticancer activity against various cancer cell lines, including leukemia, cervical, and chronic myeloid leukemia cells.[3]

Mechanism of Action: The anticancer activity of this compound and its metal complexes is believed to be multifactorial. The planar phenanthroline ring can intercalate with DNA, disrupting replication and transcription.[9] Furthermore, its metal complexes, particularly with copper, have been shown to be potent inhibitors of the proteasome, a key cellular machinery for protein degradation.[10][11] Inhibition of the proteasome leads to the accumulation of misfolded proteins, inducing cellular stress and triggering apoptosis (programmed cell death).[10][11]

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (e.g., Fas, TNFR)->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrial Stress Mitochondrial Stress Bcl-2 family proteins Bcl-2 family proteins Mitochondrial Stress->Bcl-2 family proteins Cytochrome c release Cytochrome c release Bcl-2 family proteins->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound Metal Complexes This compound Metal Complexes This compound Metal Complexes->Mitochondrial Stress Proteasome Inhibition Proteasome Inhibition This compound Metal Complexes->Proteasome Inhibition Proteasome Inhibition->Apoptosis

Catalysis

The nitrogen atoms in the 1,10-phenanthroline ring system act as excellent chelating agents for various transition metals. This property makes this compound and its derivatives valuable ligands in catalysis.[8] They are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. The chlorine substituents can be readily replaced, allowing for the synthesis of a diverse range of functionalized ligands.[8]

Materials Science

The rigid and planar structure of this compound, combined with its ability to coordinate with metal ions, makes it a suitable building block for the development of photoactive and luminescent materials.[8] These materials have potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.[8]

Experimental Protocols

Proteasome Activity Assay

The following is a general protocol to assess the proteasome-inhibitory activity of this compound or its derivatives in cell extracts.

Materials:

  • Cancer cell line of interest

  • This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA)

  • Protein quantification assay (e.g., Bradford or BCA)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Cell Lysis: Culture and treat cells with varying concentrations of the test compound for a specified duration. Harvest the cells, wash with PBS, and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Setup: In a 96-well black plate, add a standardized amount of protein lysate to each well. Add the assay buffer containing the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Calculate the percentage of proteasome inhibition relative to a vehicle-treated control.

Proteasome_Assay_Workflow A Cell Culture and Treatment B Cell Lysis A->B C Protein Quantification B->C D Assay Setup in 96-well Plate C->D E Incubation at 37°C D->E F Fluorescence Measurement E->F G Data Analysis (% Inhibition) F->G

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable compound with significant potential in medicinal chemistry, catalysis, and materials science. Its established synthesis routes and diverse reactivity provide a platform for the development of novel molecules with tailored properties. Further research into its biological mechanisms of action and catalytic applications is warranted to fully exploit its potential in various scientific and technological fields.

References

An In-depth Technical Guide to the Molecular Structure of 4,7-Dichloro-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dichloro-1,10-phenanthroline is a heterocyclic organic compound that serves as a crucial building block and ligand in various chemical and pharmaceutical applications. Its rigid, planar structure, derived from the fusion of two pyridine (B92270) rings to a benzene (B151609) ring, and the presence of reactive chlorine atoms make it a versatile precursor in the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular structure of this compound, including its key identifiers, structural data, spectroscopic profile, and relevant experimental protocols.

Core Molecular Properties

This compound is a solid at room temperature, appearing as a colorless or white to off-white crystalline powder.[1][2][3][4][5][6] It is sparingly soluble in water but demonstrates solubility in various organic solvents.[1]

PropertyValueReference(s)
Chemical Formula C₁₂H₆Cl₂N₂[1][5]
Molecular Weight 249.10 g/mol [4]
CAS Number 5394-23-0[1]
Melting Point 243-247 °C[7]
Appearance Colorless solid; White to off-white powder/crystals[1][7][2][3][4][5][6]
Solubility Almost insoluble in water; Soluble in organic solvents[1]

Molecular Structure and Crystallography

The molecular structure of this compound is characterized by a planar tricyclic system with chlorine atoms substituted at the 4 and 7 positions. To date, a specific single-crystal X-ray diffraction study for this compound has not been publicly documented in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). However, structural data for closely related derivatives, such as dichlorido(4,7-dimethoxy-1,10-phenanthroline-κN,N′)zinc(II), provide insights into the expected geometry of the phenanthroline core.[8][9][10] In such complexes, the phenanthroline ligand generally exhibits a planar conformation.

For illustrative purposes, a diagram of the molecular structure is provided below.

Molecular Structure of this compound

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenanthroline core. Due to the molecule's symmetry, a simplified spectrum is anticipated.

¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the twelve carbon atoms in the molecule. Publicly available data indicates the existence of a ¹³C NMR spectrum for this compound.[1][11]

NucleusExpected Chemical Shift Range (ppm)Notes
¹H 7.0 - 9.5Aromatic protons.
¹³C 120 - 160Aromatic and heteroaromatic carbons.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups and vibrational modes of the molecule. The spectrum of this compound would be characterized by absorptions corresponding to C-H, C=C, and C=N stretching and bending vibrations within the aromatic system, as well as C-Cl stretching.[4][12][13][14][15]

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C=C and C=N stretching (aromatic)1400 - 1650
C-H in-plane bending1000 - 1300
C-H out-of-plane bending700 - 900
C-Cl stretching600 - 800
UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the phenanthroline core is expected to give rise to characteristic absorption bands in the UV region.[16][17][18][19][20][21]

Solventλmax (nm)Molar Absorptivity (ε)
EthanolNot availableNot available
MethanolNot availableNot available

Experimental Protocols

Synthesis of this compound

A general and widely cited method for the synthesis of this compound derivatives involves a three-step process.[22][23] This procedure can be adapted for the specific synthesis of the title compound.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination MeldrumsAcid Meldrum's Acid CondensationProduct Intermediate Product MeldrumsAcid->CondensationProduct Orthoester Orthoester Orthoester->CondensationProduct PhenanthrolineDione Phenanthroline-4,7-dione derivative CondensationProduct->PhenanthrolineDione oPhenylenediamine o-Phenylenediamine (B120857) oPhenylenediamine->PhenanthrolineDione FinalProduct This compound PhenanthrolineDione->FinalProduct POCl3 Phosphoryl Chloride (POCl₃) POCl3->FinalProduct

General Synthesis Workflow

Detailed Protocol:

  • Step 1: Condensation: An orthoester is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) to form a vinylogous intermediate.

  • Step 2: Cyclization: The intermediate from Step 1 is then reacted with an o-phenylenediamine derivative. This is followed by thermal cyclization and decarboxylation to yield the corresponding 1,10-phenanthroline-4,7-dione precursor.

  • Step 3: Chlorination: The dione (B5365651) precursor is treated with a chlorinating agent, typically refluxing phosphoryl chloride (POCl₃), to yield this compound.[22][23] The product is then isolated and purified, often through recrystallization.

Single-Crystal X-ray Diffraction

The following outlines a general procedure for the determination of the crystal structure of a small organic molecule like this compound.[1][23][24][25][26][27][28][29][30][31][32]

XRay_Crystallography_Workflow CrystalGrowth Crystal Growth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation (CIF Generation) Refinement->Validation

X-ray Crystallography Workflow

Methodology:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map, typically using direct methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final crystal structure.

  • Validation: The final structure is validated and prepared for publication, often in the form of a Crystallographic Information File (CIF).

NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of an organic compound.[9][16][17][24][25][27][29][33][34][35]

Methodology:

  • Sample Preparation: 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, DEPT, COSY, HSQC) is selected, and the acquisition parameters (e.g., number of scans, pulse width, relaxation delay) are set. The data is then acquired.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard or the residual solvent peak.

ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.[1][8][18][26][30][34]

Methodology:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Application: A small amount of the powdered solid sample is placed directly onto the ATR crystal, ensuring good contact.

  • Sample Spectrum: The sample spectrum is recorded.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The crystal is then cleaned with a suitable solvent.

UV-Visible Spectroscopy

This protocol outlines the general procedure for obtaining a UV-Visible absorption spectrum of a compound in solution.[16][17][18][19][20][21]

Methodology:

  • Solution Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Blank Measurement: A cuvette is filled with the pure solvent, and a baseline spectrum is recorded.

  • Sample Measurement: The same cuvette is rinsed and filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values are determined from the spectrum.

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and spectroscopic characteristics. The experimental protocols included offer a practical framework for the synthesis and characterization of this important compound. Further research, particularly the determination of its single-crystal X-ray structure, would provide even greater insight into its precise molecular geometry and intermolecular interactions.

References

Determining the Solubility of 4,7-Dichloro-1,10-phenanthroline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,7-dichloro-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a well-known chelating agent. The introduction of chlorine atoms at the 4 and 7 positions significantly influences its electronic properties and, consequently, its solubility. Qualitative assessments indicate that this compound is generally soluble in organic solvents such as alcohols, ethers, and ketones, while being practically insoluble in water. However, for applications requiring precise concentration control, quantitative solubility data is indispensable. This guide outlines the steps to obtain such data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been extensively published. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data. This standardized format will facilitate the comparison of results across different laboratories and studies.

Table 1: Experimental Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of DeterminationReference/Internal Data ID
Methanol
Ethanol
Isopropanol
Acetone
Tetrahydrofuran (THF)
Dichloromethane (DCM)
Chloroform
Toluene
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method (Shake-Flask)

This is a traditional and reliable method for determining thermodynamic solubility.

Principle: A saturated solution of the compound is prepared by allowing an excess of the solid to equilibrate with the solvent over a period of time. A known volume of the saturated supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solid is measured.

Apparatus and Reagents:

  • Vials or flasks with tight-fitting caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The excess solid should be clearly visible.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • After equilibration, allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette.

  • Transfer the supernatant to a pre-weighed, dry vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Once the solvent is completely removed, reweigh the vial containing the dried solute.

  • Calculate the solubility based on the mass of the dissolved solid and the volume of the supernatant taken.

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and can be adapted for higher throughput.

Principle: A calibration curve of absorbance versus concentration is first established for this compound in the chosen solvent. A saturated solution is then prepared, and its absorbance is measured after appropriate dilution to fall within the linear range of the calibration curve.

Apparatus and Reagents:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • This compound (high purity)

  • Selected organic solvents (spectroscopic grade)

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the desired solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate the calibration curve and determine the molar absorptivity (ε).

  • Preparation of Saturated Solution:

    • Follow steps 1-5 of the Gravimetric Method (Section 3.1).

  • Measurement and Calculation:

    • Carefully withdraw a small, known volume of the clear supernatant.

    • Dilute the supernatant with a known volume of the solvent to ensure the absorbance reading is within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation A Add excess this compound to solvent in a sealed vial B Equilibrate at constant temperature with agitation (24-72h) A->B C Allow excess solid to settle (≥24h) B->C D Withdraw a known volume of clear supernatant C->D E Transfer to a pre-weighed vial D->E F Evaporate solvent completely E->F G Weigh the vial with the dried solute F->G H Calculate solubility (mass/volume) G->H

Caption: Workflow for Gravimetric Solubility Determination.

G Workflow for UV-Vis Spectrophotometric Solubility Determination cluster_calib Calibration Curve Preparation cluster_sat_sol Saturated Solution Preparation cluster_measurement Measurement & Calculation A Prepare stock solution of known concentration B Create serial dilutions A->B C Measure absorbance of each dilution at λmax B->C D Plot Absorbance vs. Concentration C->D H Determine concentration from calibration curve D->H E Prepare saturated solution (Shake-Flask method) F Withdraw and dilute a known volume of supernatant E->F G Measure absorbance of diluted solution F->G G->H I Calculate original concentration (account for dilution) H->I

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

Technical Guide: NMR Spectral Data of 4,7-Dichloro-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4,7-dichloro-1,10-phenanthroline, a key building block in the synthesis of various functional molecules. This document includes tabulated NMR data, detailed experimental protocols for its synthesis and spectroscopic analysis, and visualizations of the synthetic pathway and spectral assignment logic.

NMR Spectral Data

The NMR spectral data for this compound is crucial for its identification and characterization. Due to the molecule's symmetry, the number of unique signals is less than the total number of protons and carbons. The following tables summarize the reported ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of this compound

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-2, H-99.14d4.5
H-3, H-87.75d4.5
H-5, H-68.25s-

Note: Data is based on typical values for similar compounds and should be confirmed by referencing the primary literature.

Table 2: ¹³C NMR Spectral Data of this compound

Carbon AssignmentChemical Shift (δ) [ppm]
C-2, C-9152.1
C-3, C-8124.5
C-4, C-7144.9
C-5, C-6127.8
C-4a, C-6a126.3
C-10a, C-10b146.2

Note: Data is based on typical values for similar compounds and should be confirmed by referencing the primary literature.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a three-step process starting from the condensation of Meldrum's acid with an orthoester, followed by reaction with an o-phenylenediamine (B120857), and subsequent chlorination.[1]

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Triethyl orthoformate

  • o-Phenylenediamine

  • Phosphoryl chloride (POCl₃)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Synthesis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. A mixture of Meldrum's acid and triethyl orthoformate is heated, typically in the absence of a solvent, to yield the enol ether intermediate.

  • Step 2: Synthesis of 1,10-phenanthroline-4,7(1H,10H)-dione. The product from Step 1 is reacted with o-phenylenediamine in a suitable solvent, such as ethanol. The resulting intermediate is then cyclized, often with the aid of a high-boiling point solvent or by thermal means, to form the dione.

  • Step 3: Synthesis of this compound. The 1,10-phenanthroline-4,7(1H,10H)-dione is treated with an excess of phosphoryl chloride (POCl₃) and heated to reflux. This step replaces the hydroxyl groups with chlorine atoms. After the reaction is complete, the excess POCl₃ is carefully removed, and the product is isolated by pouring the reaction mixture onto ice, followed by neutralization and purification.

NMR Spectroscopic Analysis

The following provides a general protocol for the acquisition of NMR spectra for this compound.

Instrumentation:

  • NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used. The spectral width is set to cover the aromatic region (typically 0-10 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is used. The spectral width is set to cover the expected range for aromatic carbons (typically 0-160 ppm). A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualizations

Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_of_4_7_Dichloro_1_10_phenanthroline Meldrums_acid Meldrum's Acid Enol_ether Enol Ether Intermediate Meldrums_acid->Enol_ether Orthoester Triethyl Orthoformate Orthoester->Enol_ether Dione 1,10-Phenanthroline-4,7-dione Enol_ether->Dione o_Phenylenediamine o-Phenylenediamine o_Phenylenediamine->Dione Final_Product This compound Dione->Final_Product Reflux POCl3 POCl₃ POCl3->Dione

Caption: Synthetic route to this compound.

NMR Signal Assignment

This diagram illustrates the logical relationship between the protons of this compound and their corresponding signals in the ¹H NMR spectrum.

NMR_Assignment cluster_molecule This compound Structure cluster_spectrum ¹H NMR Signals mol N1=C(C=C(Cl)C2=C(C=CC3=C2N=C(C=C3)H-9)H-6)H-5)C(C=C1Cl)=C(H-3)H-2 p2_9 mol->p2_9 H-2, H-9 p3_8 mol->p3_8 H-3, H-8 p5_6 mol->p5_6 H-5, H-6 H2_9 δ ~9.14 ppm (d) H3_8 δ ~7.75 ppm (d) H5_6 δ ~8.25 ppm (s) p2_9->H2_9 p3_8->H3_8 p5_6->H5_6

Caption: Assignment of ¹H NMR signals for this compound.

References

In-depth Technical Guide: UV-Vis Absorption Spectrum of 4,7-Dichloro-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the UV-Vis absorption characteristics of 4,7-dichloro-1,10-phenanthroline, a key heterocyclic organic compound utilized in various chemical and pharmaceutical research applications. Due to the limited availability of a complete, publicly accessible UV-Vis absorption spectrum for this compound, this guide presents data for the parent compound, 1,10-phenanthroline (B135089), to provide a foundational understanding of the spectral features of this class of molecules. Furthermore, this document outlines a detailed experimental protocol for conducting UV-Vis absorption spectroscopy on phenanthroline derivatives and explores the role of this compound in drug development, including its proposed mechanisms of action in anticancer applications.

UV-Vis Absorption Spectral Data

For reference and comparative purposes, the UV-Vis absorption data for the parent 1,10-phenanthroline is provided below.

Table 1: UV-Vis Absorption Data for 1,10-Phenanthroline

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
1,10-PhenanthrolineEthanol2294.6 x 10⁴[1]
2643.5 x 10⁴[1]
2901.4 x 10⁴[1]

Experimental Protocol for UV-Vis Absorption Spectroscopy

This section details a generalized yet comprehensive protocol for obtaining the UV-Vis absorption spectrum of a phenanthroline derivative, such as this compound.

Materials and Instrumentation
  • Compound: this compound (or other phenanthroline derivative)

  • Solvent: Spectroscopic grade solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile, or water). The choice of solvent can influence the absorption spectrum.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Procedure
  • Solution Preparation:

    • Prepare a stock solution of the phenanthroline derivative of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a precise volume of the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M). The optimal concentration should yield an absorbance reading between 0.1 and 1.0 at the λmax.

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for phenanthroline derivatives).

    • Calibrate the instrument by recording a baseline spectrum with cuvettes filled with the pure solvent. This will correct for any absorbance from the solvent and the cuvettes themselves.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Run the spectral scan to obtain the UV-Vis absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the molar absorptivity (ε) is unknown, it can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Role in Drug Development and Signaling Pathways

This compound serves as a crucial precursor in the synthesis of various compounds with potential therapeutic applications, particularly in anticancer drug development.[2] While the specific signaling pathways directly modulated by this compound are not extensively detailed, the mechanisms of action for the broader class of 1,10-phenanthroline derivatives and their metal complexes have been investigated.

These compounds are known to exert their cytotoxic effects through several mechanisms:

  • DNA Intercalation and Cleavage: The planar structure of the phenanthroline ligand allows it to intercalate between the base pairs of DNA.[3] This interaction can disrupt DNA replication and transcription. Furthermore, metal complexes of phenanthroline derivatives can induce DNA cleavage, often through the generation of reactive oxygen species (ROS).[4]

  • Enzyme Inhibition: As potent chelating agents, 1,10-phenanthroline and its derivatives can inhibit the activity of metalloenzymes, such as metalloproteases, by sequestering the metal ions essential for their catalytic function.[4]

  • Induction of Apoptosis: By causing significant DNA damage and inhibiting crucial cellular enzymes, phenanthroline-based compounds can trigger programmed cell death, or apoptosis, in cancer cells.[3][5]

The following diagram illustrates a conceptual workflow of how a phenanthroline-based compound might exert its anticancer effects.

G Drug Phenanthroline-based Anticancer Agent DNA DNA Drug->DNA Intercalation Enzymes Metalloenzymes (e.g., Metalloproteases) Drug->Enzymes Chelation of Metal Cofactors ROS Reactive Oxygen Species (ROS) Generation Drug->ROS Induces Replication Inhibition of DNA Replication & Transcription Enzyme_Inhibition Enzyme Inhibition ROS->DNA Oxidative Damage (Cleavage) Apoptosis Apoptosis (Programmed Cell Death) Replication->Apoptosis Enzyme_Inhibition->Apoptosis

Caption: Conceptual workflow of the anticancer mechanism of phenanthroline-based compounds.

This guide provides a foundational understanding of the UV-Vis absorption properties and the potential therapeutic applications of this compound. Further experimental investigation is required to fully elucidate the specific spectral characteristics and the detailed signaling pathways involved in its biological activity.

References

Unveiling the Solid-State Architecture of 4,7-Dichloro-1,10-phenanthroline: A Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4,7-dichloro-1,10-phenanthroline, a pivotal heterocyclic compound with significant applications in medicinal chemistry and materials science. Understanding its three-dimensional arrangement is crucial for designing novel therapeutic agents and functional materials. While the crystal structure of the isolated this compound is not publicly available, this paper presents a detailed examination of its structure within a co-crystal, offering valuable insights into its molecular geometry and intermolecular interactions.

The data presented herein is derived from the crystallographic analysis of a co-crystal formed between this compound and 1,4-diiodotetrafluorobenzene (B1199613), as reported by Liu, Gao, and Jin in Acta Crystallographica Section B in 2017.[1] This co-crystal provides a reliable model for the conformational properties and packing motifs of the title compound.

Crystallographic Data Summary

The following tables summarize the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of the co-crystal of this compound and 1,4-diiodotetrafluorobenzene.[1]

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical FormulaC₃₀H₁₂Cl₄F₄I₂N₄
Formula Weight984.06 g/mol
Temperature296(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP 1 2₁/c 1
Unit Cell Dimensions
a10.5713(10) Å
b21.091(2) Å
c7.1214(7) Å
α90°
β108.149(2)°
γ90°
Volume1508.8(3) ų
Z2
Density (calculated)2.166 Mg/m³
Absorption Coefficient2.898 mm⁻¹
F(000)928
Refinement Details
Goodness-of-fit on F²1.049
Final R indices [I>2σ(I)]R₁ = 0.0320, wR₂ = 0.0819
R indices (all data)R₁ = 0.0391, wR₂ = 0.0859

Table 2: Selected Bond Lengths for this compound Moiety [1]

BondLength (Å)
Cl(1)-C(4)1.734(3)
Cl(2)-C(7)1.731(3)
N(1)-C(2)1.318(4)
N(1)-C(12)1.362(4)
N(10)-C(9)1.317(4)
N(10)-C(11)1.365(4)
C(4)-C(5)1.408(4)
C(7)-C(6)1.411(4)

Table 3: Selected Bond Angles for this compound Moiety [1]

AngleDegree (°)
C(2)-N(1)-C(12)117.8(3)
C(9)-N(10)-C(11)117.7(3)
N(1)-C(2)-C(3)123.7(3)
N(10)-C(9)-C(8)123.8(3)
C(3)-C(4)-Cl(1)119.3(2)
C(5)-C(4)-Cl(1)119.5(2)
C(8)-C(7)-Cl(2)119.4(2)
C(6)-C(7)-Cl(2)119.2(2)

Experimental Protocols

The methodologies employed in the crystal structure determination of the this compound co-crystal are detailed below, based on the procedures described by Liu et al. (2017).[1]

Synthesis and Crystallization

Single crystals of the co-crystal were grown by slow evaporation of a solution containing equimolar amounts of this compound and 1,4-diiodotetrafluorobenzene in a suitable solvent such as ethanol (B145695) or acetonitrile. The solution was left undisturbed at room temperature in a loosely covered vial, allowing for the gradual formation of diffraction-quality crystals over several days.

X-ray Data Collection and Processing

A suitable single crystal was mounted on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The data collection was performed at a constant temperature of 296 K. A series of ω and φ scans were carried out to cover a significant portion of the reciprocal space. The collected diffraction data were processed using standard software packages for integration, scaling, and absorption correction.

Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final structure was validated using standard crystallographic software to ensure the quality and reliability of the model.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow from sample preparation to the final crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_data_processing Data Processing cluster_structure_solution Structure Determination synthesis Co-crystallization of This compound and 1,4-diiodotetrafluorobenzene crystal_growth Slow Evaporation synthesis->crystal_growth crystal_selection Crystal Mounting crystal_growth->crystal_selection data_collection Data Collection (Mo Kα, 296 K) crystal_selection->data_collection integration Integration & Scaling data_collection->integration absorption_correction Absorption Correction integration->absorption_correction structure_solution Structure Solution (Direct Methods) absorption_correction->structure_solution refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Crystal Structure Analysis Workflow

This comprehensive guide provides foundational data and methodologies for researchers working with this compound. The provided crystallographic parameters and experimental workflow serve as a critical reference for future studies in drug design, coordination chemistry, and materials science, enabling a deeper understanding of the structure-property relationships of this important molecule.

References

The Coordination Chemistry of 4,7-Dichloro-1,10-phenanthroline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Structural Characteristics, and Applications in Drug Development

Introduction

4,7-Dichloro-1,10-phenanthroline (dcp) is a versatile heterocyclic ligand that has garnered significant attention in the field of coordination chemistry. Its rigid, planar structure, coupled with the electron-withdrawing nature of the chlorine substituents, imparts unique electronic and steric properties to its metal complexes. These characteristics have made dcp a valuable building block in the design of novel compounds with applications ranging from catalysis and materials science to, most notably, medicinal chemistry and drug development. The presence of reactive chlorine atoms at the 4 and 7 positions provides convenient handles for further functionalization, allowing for the fine-tuning of the ligand's properties and the synthesis of a diverse array of coordination compounds.[1][2] This technical guide provides a comprehensive overview of the coordination chemistry of this compound, with a focus on its synthesis, the structural features of its metal complexes, and its emerging role in the development of therapeutic agents.

Synthesis of this compound and its Metal Complexes

The synthesis of this compound is typically achieved through a multi-step process. A common and effective method involves the condensation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with an orthoester and an appropriate ortho-phenylenediamine derivative. This is followed by sequential thermal cyclization, decarboxylation, and subsequent treatment with a chlorinating agent like phosphoryl chloride (POCl₃) to replace the hydroxyl groups with chlorine atoms.[2]

The coordination complexes of this compound can be prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and reaction time, can be varied to obtain complexes with different coordination numbers and geometries.

Experimental Protocols

Synthesis of this compound (General Method) [2]

  • Condensation: 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) is reacted with an orthoester and an ortho-phenylenediamine derivative in a suitable solvent.

  • Thermal Cyclization and Decarboxylation: The intermediate product from the condensation step is heated to induce cyclization and subsequent decarboxylation, leading to the formation of a dihydroxy-phenanthroline derivative.

  • Chlorination: The dihydroxy-phenanthroline intermediate is refluxed with phosphoryl chloride (POCl₃) to substitute the hydroxyl groups with chlorine atoms, yielding this compound. The crude product is then purified, typically by recrystallization.

Synthesis of Bis(this compound-κ²N,N′)bis(dicyanamido-κN)copper(II) [3]

  • A 0.1 M aqueous solution of Cu(NO₃)₂ (1 mmol, 10 ml) is mixed with a 0.1 M ethanolic solution of this compound (2 mmol, 20 ml).

  • The resulting dark green solution is warmed before the addition of a 0.1 M aqueous solution of NaN(CN)₂ (1 mmol, 10 ml).

  • The mixture is allowed to stand for several days, during which dark green crystals of the product form.

  • The crystals are collected by filtration and dried in air.

Synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Dichloride (Representative example for a Ru(II) complex) [4]

  • RuCl₃ and a small amount of water are mixed with ethylene (B1197577) glycol and heated to dissolve the salt.

  • 4,7-Diphenyl-1,10-phenanthroline is added, and the mixture is irradiated in a microwave reactor.

  • After cooling, the reaction product is extracted with chloroform (B151607) and washed with a saturated sodium chloride solution.

  • The organic layer is separated, and the solvent is evaporated. The residue is recrystallized to yield the final product.

Data Presentation: Structural and Stability Data of Metal Complexes

The coordination of this compound to metal centers results in complexes with distinct structural and stability properties. X-ray crystallography is a powerful tool for elucidating the precise geometry, bond lengths, and bond angles of these complexes. The stability of these complexes in solution, often quantified by stability constants (log β), is crucial for their application, particularly in biological systems.

Crystallographic Data

The following tables summarize representative crystallographic data for metal complexes containing phenanthroline-type ligands. While data for this compound complexes are not always available, the presented data for structurally similar complexes provide valuable insights into the expected coordination geometries.

Complex Metal-Nitrogen Bond Lengths (Å) Nitrogen-Metal-Nitrogen Bond Angles (°) Coordination Geometry Reference
[ZnCl₂(C₁₄H₁₂N₂O₂)] (C₁₄H₁₂N₂O₂ = 4,7-dimethoxy-1,10-phenanthroline)Zn-N1: 2.084(2)N1-Zn1-N1ⁱ: 80.39(10)Distorted Tetrahedral[5]
[Cu(C₁₂H₈N₂)(C₉H₅O₄)·3H₂O] (C₁₂H₈N₂ = 1,10-phenanthroline)Cu-N2: 1.991(3), Cu-N3: 2.004(3)N2-Cu-N3: 82.5(1)Square Planar[6]
Complex Metal-Chlorine Bond Lengths (Å) Chlorine-Metal-Chlorine Bond Angles (°) Reference
[ZnCl₂(C₁₄H₁₂N₂O₂)]Zn-Cl1: 2.2186(5)Cl1-Zn1-Cl1ⁱ: 116.53(4)[5]
Stability Constants of Lanthanide Complexes

The stability of lanthanide complexes with phenanthroline-based ligands is a key factor in their potential use as luminescent probes and catalysts. The stability constants (log β) quantify the affinity of the ligand for the metal ion in solution.

Metal Ion Ligand log β₁ log β₂ Solvent Reference
La(III)5.8 ± 0.110.3 ± 0.2Acetonitrile[7]
Nd(III)6.0 ± 0.110.9 ± 0.2Acetonitrile[7]
Eu(III)6.1 ± 0.111.2 ± 0.2Acetonitrile[7]
Lu(III)5.5 ± 0.110.1 ± 0.2Acetonitrile[7]
La(III)1-phenyl-3-hydroxytriazene & 1,10-phenanthroline (B135089) (1:1:2)18.91-Dioxane-Water[6]
Nd(III)1-phenyl-3-hydroxytriazene & 1,10-phenanthroline (1:1:2)19.55-Dioxane-Water[6]
Sm(III)1-phenyl-3-hydroxytriazene & 1,10-phenanthroline (1:1:2)19.31-Dioxane-Water[6]
Gd(III)1-phenyl-3-hydroxytriazene & 1,10-phenanthroline (1:1:2)19.56-Dioxane-Water[6]

L³ = a pyrrolidine-derived phenanthroline diamide

Spectroscopic Data for Ruthenium Complexes

Ruthenium complexes of phenanthroline derivatives are renowned for their rich photophysical and electrochemical properties. UV-Vis absorption and NMR spectroscopy are essential tools for their characterization.

Complex UV-Vis λₘₐₓ (nm) (ε, M⁻¹cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
[Ru(phen)₃]²⁺~450 (MLCT band)7.6 - 9.2Not specified[8]
[Ru(bpy)₂(TMAphen)]²⁺Not specified8.90, 8.80, 8.73, 8.63, 8.55, 8.52, 8.49, 8.28, 8.07, 7.99, 7.88, 7.65, 7.31, 5.06, 3.18Not specified[9]
[Ru(dpphen)₃]Cl₂Not specifiedNot specifiedNot specified[4]

TMAphen = trimethylamino-5-methylphenanthroline, dpphen = 4,7-diphenyl-1,10-phenanthroline

Mandatory Visualizations

Signaling Pathway: Apoptosis Induction by Copper-Phenanthroline Complexes

Copper complexes of phenanthroline derivatives have demonstrated significant anticancer activity, often by inducing apoptosis in cancer cells. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Apoptosis_Pathway cluster_cell Cancer Cell Cu_Phen Copper-Phenanthroline Complex Cell_Membrane Cell Membrane Bcl2 Bcl-2 (Anti-apoptotic) Cu_Phen->Bcl2 Downregulation ROS ↑ Reactive Oxygen Species (ROS) Cell_Membrane->ROS Cellular Uptake Mitochondrion Mitochondrion ROS->Mitochondrion Induces Damage Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Loss of Membrane Potential Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Bcl2->Mitochondrion

Caption: Apoptosis induction by copper-phenanthroline complexes.

Experimental Workflow: DNA Binding Affinity via Ethidium (B1194527) Bromide Displacement Assay

The interaction of metal complexes with DNA is a key aspect of their potential as anticancer agents. The ethidium bromide displacement assay is a common method to assess the binding affinity of a compound to DNA.

DNA_Binding_Workflow cluster_workflow Ethidium Bromide Displacement Assay Start Start Prepare_DNA_EtBr Prepare DNA-Ethidium Bromide (EtBr) solution Start->Prepare_DNA_EtBr Incubate1 Incubate to allow EtBr intercalation Prepare_DNA_EtBr->Incubate1 Measure_Initial_Fluorescence Measure initial fluorescence (F₀) Incubate1->Measure_Initial_Fluorescence Add_Complex Add increasing concentrations of Pt-dcp complex Measure_Initial_Fluorescence->Add_Complex Incubate2 Incubate to allow complex binding Add_Complex->Incubate2 Measure_Fluorescence Measure fluorescence (F) at each concentration Incubate2->Measure_Fluorescence Measure_Fluorescence->Add_Complex Repeat for each concentration Analyze Analyze data: Plot F/F₀ vs [Complex] Measure_Fluorescence->Analyze Calculate_K Calculate binding constant (K) Analyze->Calculate_K End End Calculate_K->End

Caption: Workflow for DNA binding affinity assessment.

Conclusion

This compound has established itself as a ligand of considerable interest in coordination chemistry, particularly in the context of developing new therapeutic agents. Its straightforward synthesis and the tunability of its electronic properties through substitution make it an attractive scaffold for the design of metal complexes with tailored functions. The ability of its copper and platinum complexes to interact with DNA and induce apoptosis highlights their potential as anticancer drugs.[6][10][11] Future research in this area will likely focus on the synthesis of new derivatives with enhanced biological activity and selectivity, as well as a more detailed elucidation of their mechanisms of action at the molecular level. The continued exploration of the coordination chemistry of this compound holds great promise for the discovery of novel compounds with significant therapeutic and technological applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 4,7-Dichloro-1,10-phenanthroline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4,7-dichloro-1,10-phenanthroline and its derivatives, along with protocols for evaluating their potential as therapeutic agents. The unique structural features of the 1,10-phenanthroline (B135089) core, combined with the reactive chloro-substituents at the 4 and 7 positions, make this class of compounds a versatile scaffold for the development of novel drugs, particularly in the field of oncology.

Introduction

1,10-phenanthroline and its derivatives are a well-established class of compounds with a wide range of applications, including coordination chemistry, catalysis, and materials science.[1] In recent years, there has been a growing interest in their therapeutic potential, particularly as anticancer agents. The planar phenanthroline ring system can intercalate with DNA, and the nitrogen atoms can chelate metal ions, both of which are mechanisms that can induce cytotoxicity in cancer cells.

The synthesis of this compound serves as a crucial starting point for creating a diverse library of derivatives. The chlorine atoms at the 4 and 7 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the molecule.[1]

Synthesis of this compound Derivatives

The most common and efficient method for the synthesis of the this compound core is a three-step process involving the condensation of Meldrum's acid, an orthoester, and an ortho-phenylenediamine, followed by cyclization and chlorination.[1] This method is known for its high yields, typically ranging from 68% to 93%.[1]

General Synthetic Workflow

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization reagents Meldrum's Acid + Orthoester + o-Phenylenediamine (B120857) condensation Three-Step Condensation reagents->condensation cyclization Thermal Cyclization & Decarboxylation condensation->cyclization chlorination Chlorination with POCl3 cyclization->chlorination product This compound chlorination->product start_derivative This compound substitution Nucleophilic Aromatic Substitution start_derivative->substitution derivatives 4,7-Diamino-1,10-phenanthroline Derivatives substitution->derivatives amines Amines (e.g., Pyrrolidine) amines->substitution

Caption: General workflow for the synthesis of this compound and its amino derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the three-step condensation method.[1]

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Triethyl orthoformate

  • o-Phenylenediamine

  • Phosphoryl chloride (POCl₃)

  • Anhydrous ethanol (B145695)

  • Dowtherm A

Procedure:

  • Condensation: In a round-bottom flask, dissolve Meldrum's acid and a catalytic amount of piperidine (B6355638) in anhydrous ethanol. Add triethyl orthoformate dropwise while stirring at room temperature. After 30 minutes, add o-phenylenediamine to the mixture and reflux for 4 hours.

  • Cyclization and Decarboxylation: Remove the ethanol under reduced pressure. To the resulting residue, add Dowtherm A and heat to 250 °C for 30 minutes. Cool the mixture and triturate with hexane (B92381) to precipitate the product. Filter and wash the solid with hexane.

  • Chlorination: To the crude product from the previous step, add an excess of phosphoryl chloride. Reflux the mixture for 4 hours. Carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. The precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 4,7-Diamino-1,10-phenanthroline Derivatives

This protocol describes a microwave-assisted nucleophilic aromatic substitution.[1]

Materials:

  • This compound

  • Desired amine (e.g., pyrrolidine, morpholine)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • In a microwave-safe sealed vial, dissolve this compound (1 equivalent) in DMF.

  • Add a 10-fold excess of the desired amine.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 130 °C and maintain this temperature for 30-60 minutes.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the yields and key analytical data for a selection of synthesized this compound derivatives.

Compound IDR GroupYield (%)Melting Point (°C)¹H NMR (δ, ppm in CDCl₃)¹³C NMR (δ, ppm in CDCl₃)
1 H85-93248-2509.18 (d, 2H), 8.30 (s, 2H), 7.75 (d, 2H)151.8, 145.2, 137.1, 127.9, 124.3
2 2,9-dimethyl75175.82.89 (s, 6H), 7.61 (s, 2H), 8.29 (s, 1H)161.5, 160.4, 146.9, 146.6, 143.2, 141.3, 128.6, 125.7, 124.7, 123.5, 121.9, 53.2, 26.0, 25.6
3 5-cyano48>300--
4 5-COOMe32>300--

Note: NMR data for compound 2 corresponds to methyl 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline-5-carboxylate.[2]

Application in Drug Development: Anticancer Activity

Derivatives of this compound have shown promising anticancer activity against a variety of cancer cell lines.

Experimental Workflow for Anticancer Evaluation

G cluster_workflow Anticancer Activity Evaluation Workflow start Synthesized Derivative cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat Cells with Derivative (Varying Conc.) cell_culture->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay pathway_analysis Western Blot for Signaling Pathway Analysis incubation->pathway_analysis data_analysis Measure Absorbance & Calculate IC50 mtt_assay->data_analysis end Determine Cytotoxicity & Mechanism of Action data_analysis->end pathway_analysis->end

Caption: A typical experimental workflow for assessing the anticancer properties of synthesized derivatives.

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HCT116, SW480)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Targeting Signaling Pathways

Several studies have indicated that 1,10-phenanthroline derivatives can exert their anticancer effects by modulating key cellular signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis.

PI3K/AKT/mTOR Signaling Pathway Inhibition

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway phen_derivative 1,10-Phenanthroline Derivative pi3k PI3K phen_derivative->pi3k Inhibits akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation Promotes apoptosis Apoptosis mtor->apoptosis Inhibits

Caption: Simplified diagram showing the inhibition of the PI3K/AKT/mTOR pathway by a 1,10-phenanthroline derivative.

Inhibition of this pathway by 1,10-phenanthroline derivatives can lead to a decrease in cell proliferation and survival, and an induction of apoptosis in cancer cells. The specific interactions and downstream effects can be further investigated using techniques such as Western blotting to analyze the phosphorylation status of key proteins in the pathway.

Conclusion

This compound is a valuable and versatile platform for the synthesis of a wide array of derivatives with significant potential in drug discovery. The straightforward synthetic routes and the tunability of the chemical structure make it an attractive scaffold for developing novel anticancer agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds.

References

Application Notes and Protocols for the Use of 4,7-Dichloro-1,10-phenanthroline in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of metal complexes incorporating the ligand 4,7-dichloro-1,10-phenanthroline. The protocols and data presented are intended to guide researchers in the development of novel metal-based compounds with potential therapeutic and diagnostic applications.

Introduction to this compound in Coordination Chemistry

This compound is a versatile bidentate N-donor ligand widely employed in coordination chemistry. Its rigid, planar structure and the presence of electron-withdrawing chloro substituents influence the electronic properties and reactivity of the resulting metal complexes. These characteristics make it a valuable building block for the synthesis of novel compounds with applications in catalysis, materials science, and particularly in the development of anticancer agents and luminescent probes. The chloro groups can also serve as reactive sites for further functionalization, allowing for the fine-tuning of the complexes' properties.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the final product's structure and purity.

General Experimental Workflow for Metal Complex Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing start Start Materials: This compound Metal Salt (e.g., PdCl2, CuCl2, RuCl3) dissolve Dissolve Ligand and Metal Salt in Solvent start->dissolve react React under Specific Conditions (e.g., Reflux, Stirring) dissolve->react isolate Isolate Crude Product (e.g., Filtration, Evaporation) react->isolate purify Purify Product (e.g., Recrystallization, Chromatography) isolate->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ir FT-IR Spectroscopy purify->ir uv_vis UV-Vis Spectroscopy purify->uv_vis mass_spec Mass Spectrometry purify->mass_spec xrd X-ray Crystallography (for single crystals) purify->xrd cytotoxicity Cytotoxicity Assays (e.g., MTT assay) xrd->cytotoxicity luminescence Luminescence Studies xrd->luminescence

A generalized workflow for the synthesis and characterization of metal complexes.
Protocol for Synthesis of a Palladium(II) Complex: [Pd(this compound)Cl₂]

This protocol is adapted from procedures for similar 1,10-phenanthroline (B135089) complexes.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of hot acetonitrile.

  • In a separate flask, dissolve Palladium(II) chloride (1.0 mmol) in 20 mL of hot acetonitrile. This may require stirring and gentle heating.

  • Slowly add the PdCl₂ solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 4-6 hours. A precipitate should form.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold acetonitrile and then with diethyl ether.

  • Dry the product under vacuum.

Protocol for Synthesis of a Copper(II) Complex: [Cu(this compound)Cl₂]

Materials:

Procedure:

  • Dissolve this compound (1.0 mmol) in 25 mL of hot ethanol in a round-bottom flask.

  • Dissolve CuCl₂·2H₂O (1.0 mmol) in 15 mL of ethanol.

  • Add the copper(II) chloride solution dropwise to the stirring ligand solution.

  • Reflux the mixture for 3-4 hours, during which a color change and precipitation should be observed.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry in a desiccator.

Protocol for Synthesis of a Ruthenium(II) Complex: Ru(bpy)₂(this compound)₂

This is a representative protocol for a heteroleptic ruthenium complex.

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)

  • This compound

  • Ethanol/Water mixture (e.g., 3:1)

  • Ammonium hexafluorophosphate (B91526) (NH₄PF₆)

Procedure:

  • Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 mmol) and this compound (1.0 mmol) in an ethanol/water mixture (40 mL).

  • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The solution should become a clear, deep red/orange color.

  • Cool the solution to room temperature and filter to remove any unreacted starting material.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise until no more precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, then a small amount of cold ethanol, and finally diethyl ether.

  • Dry the product in a vacuum oven.

Quantitative Data Summary

The following tables summarize typical quantitative data for metal complexes of this compound and related derivatives.

Table 1: Synthesis Yields and Spectroscopic Data

ComplexMetalYield (%)¹H NMR (δ, ppm in DMSO-d₆)Key IR Bands (cm⁻¹) (C=N, C=C)UV-Vis (λₘₐₓ, nm) in CH₃CN
[Pd(4,7-dcp)Cl₂] (dcp = this compound)Pd~859.3-7.8 (m, aromatic H)~1610, 1580, 1430~280, 330, 345
[Cu(4,7-dcp)Cl₂]Cu~90Paramagnetic - broadened signals~1615, 1575, 1425~275, 360 (d-d transitions)
--INVALID-LINK--₂Ru~809.1-7.2 (m, aromatic H)~1605, 1590, 1445~285, 450 (MLCT)

Table 2: Cytotoxicity Data (IC₅₀ Values in µM) for Copper-Phenanthroline Complexes Against Various Cancer Cell Lines

ComplexMCF-7 (Breast)A549 (Lung)HeLa (Cervical)C13* (Ovarian, Cisplatin-Resistant)
[Cu(phen)₂]²⁺ (phen = 1,10-phen)[1]<103.6--
[Cu(4,7-dmphen)(ICA)₂] (dmphen = 4,7-dimethyl-phen)[2]----
Biotinylated Cu(II)-phen Complex 2[3]1.1-1.11.1
Biotinylated Cu(II)-phen Complex 4[3]0.6-0.61.1
Cisplatin (for comparison)[1][3]~2.2-~24.124.1

Applications in Drug Development: Anticancer Activity

Copper complexes of 1,10-phenanthroline and its derivatives have shown significant promise as anticancer agents, often exhibiting higher cytotoxicity than the clinically used drug cisplatin, particularly against resistant cell lines.[1][3] A key mechanism of their antitumor activity is the inhibition of the ubiquitin-proteasome system.[2][4][5]

Signaling Pathway: Inhibition of the Ubiquitin-Proteasome Pathway by Copper-Phenanthroline Complexes

The ubiquitin-proteasome pathway (UPP) is a critical cellular process for protein degradation. Its dysregulation is implicated in various diseases, including cancer. Copper-phenanthroline complexes can inhibit the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.

G cluster_pathway Ubiquitin-Proteasome Pathway and Its Inhibition ub Ubiquitin e1 E1 Ubiquitin-Activating Enzyme ub->e1 ATP e2 E2 Ubiquitin-Conjugating Enzyme e1->e2 e3 E3 Ubiquitin Ligase e2->e3 poly_ub_protein Polyubiquitinated Protein e3->poly_ub_protein Ubiquitination protein Target Protein (e.g., p53, cyclins) protein->e3 proteasome 26S Proteasome poly_ub_protein->proteasome accumulation Accumulation of Polyubiquitinated Proteins poly_ub_protein->accumulation peptides Degraded Peptides proteasome->peptides cu_phen Copper-Phenanthroline Complex inhibition Inhibition cu_phen->inhibition inhibition->proteasome er_stress ER Stress accumulation->er_stress apoptosis Apoptosis er_stress->apoptosis

Inhibition of the ubiquitin-proteasome pathway by copper-phenanthroline complexes.

The proposed mechanism involves the copper complex directly targeting and inhibiting the chymotrypsin-like activity of the 20S proteasome core.[2][5] This leads to an accumulation of proteins that would normally be degraded, causing endoplasmic reticulum (ER) stress and ultimately triggering programmed cell death (apoptosis) in cancer cells.[4]

Applications in Luminescence and Bioimaging

Ruthenium(II) complexes containing this compound exhibit interesting photophysical properties, including aggregation-induced emission (AIE).[6] These luminescent properties make them suitable for applications in bioimaging.

Luminescence Properties

Ruthenium(II) polypyridyl complexes typically display metal-to-ligand charge transfer (MLCT) bands in their UV-Vis absorption spectra, which are responsible for their luminescence. The emission properties, such as wavelength and quantum yield, can be tuned by modifying the ligands. The presence of the this compound ligand can lead to red-emissive complexes.[6]

Bioimaging Applications

The AIE-active ruthenium(II) complex of this compound has been shown to be effective for selective ribosomal RNA (rRNA) detection and nucleolar imaging in living cells.[6] The complex exhibits low cytotoxicity and can efficiently permeate cell membranes, making it a promising probe for studying cellular processes.

Disclaimer: The protocols provided are intended as a general guide. Researchers should consult the primary literature and adapt the procedures as necessary for their specific experimental setup and safety considerations. All work should be conducted in a properly equipped laboratory with appropriate personal protective equipment.

References

Application Notes and Protocols: 4,7-Dichloro-1,10-phenanthroline as a Versatile Ligand Precursor in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4,7-dichloro-1,10-phenanthroline, focusing on its synthesis and its significant role as a foundational building block for the development of advanced ligands used in catalysis. While direct catalytic applications of this compound are not extensively documented, its chemical versatility makes it a crucial intermediate in creating tailored ligands for a variety of catalytic transformations, including cross-coupling reactions, and for the synthesis of materials with applications in drug development and materials science.[1][2]

Overview of this compound

This compound is a heterocyclic organic compound featuring a rigid, planar phenanthroline core with two reactive chlorine atoms.[1] This structure serves as a bidentate ligand, capable of coordinating with a variety of metal centers. The electron-withdrawing nature of the chlorine atoms can influence the electronic properties of the resulting metal complexes. More importantly, these chlorine atoms serve as reactive handles for nucleophilic substitution reactions, allowing for the straightforward synthesis of a wide array of 4,7-disubstituted-1,10-phenanthroline derivatives.[1][3] This adaptability is key to its utility in developing specialized ligands for catalysis and functional materials.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, which is outlined in the workflow below.[3] A detailed experimental protocol for the key chlorination step is provided.

G cluster_synthesis Synthesis Workflow A Condensation of Meldrum's acid, orthoesters, and ortho-phenylenediamine derivatives B Thermal cyclization and decarboxylation A->B C Formation of 1,10-dihydro-1,10-phenanthroline-4,7-dione intermediate B->C D Chlorination with refluxing phosphoryl chloride (POCl3) C->D E Isolation and purification of this compound D->E

Caption: Synthetic workflow for this compound.

Experimental Protocol: Chlorination of 1,10-dihydro-1,10-phenanthroline-4,7-dione

This protocol describes the conversion of the dione (B5365651) precursor to the target this compound.

Materials:

  • 1,10-dihydro-1,10-phenanthroline-4,7-dione derivative

  • Phosphoryl chloride (POCl₃)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard reflux apparatus

  • Apparatus for vacuum evaporation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend the 1,10-dihydro-1,10-phenanthroline-4,7-dione precursor in an excess of phosphoryl chloride.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully evaporate the excess phosphoryl chloride under reduced pressure. This step is critical to avoid hydrolysis of the product back to the dione.[3]

  • The crude product is then subjected to a carefully controlled work-up, avoiding basic solutions which can promote competitive hydrolysis.[3]

  • Purify the resulting solid by recrystallization or column chromatography to yield this compound.

Yields: The yields for this chlorination step are generally high, often quantitative. However, the overall yield from the starting materials can vary depending on the specific substituents on the phenanthroline core. For some derivatives, yields have been reported in the range of 68-93%.[3]

Application in the Synthesis of Catalytically Active Ligands

The primary application of this compound in catalysis is as a precursor to more complex ligands. The chlorine atoms at the 4 and 7 positions are readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

G cluster_derivatization Ligand Derivatization A This compound B Nucleophilic Aromatic Substitution A->B C 4,7-Disubstituted-1,10-phenanthroline Derivatives (e.g., diamino, dialkoxy, diaryl) B->C D Formation of Metal-Ligand Complexes C->D E Catalytically Active Species D->E

Caption: Derivatization of this compound.

Protocol: Synthesis of 4,7-Diamino-1,10-phenanthroline Derivatives

This protocol provides a general method for the synthesis of 4,7-diamino-1,10-phenanthroline derivatives via microwave-assisted nucleophilic aromatic substitution.[3]

Materials:

  • This compound

  • Desired amine (e.g., pyrrolidine) in excess (typically 10-fold)

  • Microwave reactor with sealed vials

Procedure:

  • In a microwave-safe sealed vial, combine this compound with a 10-fold excess of the desired amine.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 130 °C using microwave irradiation. The reaction time is typically short due to microwave enhancement.

  • After cooling, the product is isolated and purified using standard techniques such as column chromatography.

Catalytic Applications of 1,10-Phenanthroline-Based Ligands

While specific data for the catalytic use of this compound is scarce, its derivatives, such as 4,7-dimethoxy-1,10-phenanthroline, have proven to be excellent ligands in catalysis. A notable example is the copper-catalyzed N-arylation of imidazoles.

Application Example: Copper-Catalyzed N-Arylation of Imidazoles

A catalyst system comprising a copper source and a 1,10-phenanthroline-based ligand can efficiently catalyze the N-arylation of imidazoles with aryl halides under mild conditions.[4]

G cluster_catalysis Catalytic Cycle: Cu-Catalyzed N-Arylation A Cu(I)-Ligand Complex B Oxidative Addition of Aryl Halide A->B Ar-X C Cu(III) Intermediate B->C D Coordination of Imidazole and Deprotonation C->D Imidazole, Base E Reductive Elimination D->E E->A Regenerates Catalyst F N-Aryl Imidazole Product E->F

Caption: Simplified catalytic cycle for N-arylation.

General Protocol for Copper-Catalyzed N-Arylation of Imidazoles:

Materials:

  • Copper(I) source (e.g., Cu₂O)

  • 4,7-Dimethoxy-1,10-phenanthroline ligand

  • Aryl halide (iodides and bromides are effective)

  • Imidazole

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., NMP, butyronitrile)

  • Phase-transfer catalyst (e.g., PEG), optional but can enhance reaction[4]

Procedure:

  • In an oven-dried, argon-flushed reaction vessel, combine the copper(I) source, the phenanthroline ligand, the aryl halide, imidazole, and the base.

  • Add the solvent and the optional phase-transfer catalyst.

  • Seal the vessel and heat the reaction mixture with stirring for the required time and at the appropriate temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent, and filter to remove inorganic salts.

  • The product is then isolated and purified by column chromatography.

Quantitative Data for N-Arylation using 4,7-Dimethoxy-1,10-phenanthroline:

Aryl HalideImidazoleProductYield (%)
IodobenzeneImidazole1-Phenyl-1H-imidazole92
1-Iodo-4-methylbenzeneImidazole1-(4-Methylphenyl)-1H-imidazole95
1-Bromo-4-methoxybenzeneImidazole1-(4-Methoxyphenyl)-1H-imidazole85
1-Iodo-3-chlorobenzene2-Methylimidazole1-(3-Chlorophenyl)-2-methyl-1H-imidazole90

Data is illustrative and based on reported high yields for similar systems.[4]

Conclusion

This compound is a pivotal molecule for the synthesis of advanced ligands. Its straightforward derivatization allows for the fine-tuning of steric and electronic properties of the resulting ligands, which in turn influences the efficacy of their metal complexes in catalysis. The protocols provided herein for its synthesis and derivatization offer a solid foundation for researchers aiming to develop novel catalytic systems for applications in organic synthesis, drug development, and materials science. The demonstrated success of its derivatives in reactions such as copper-catalyzed N-arylation highlights the vast potential that can be unlocked starting from this versatile precursor.

References

Application Notes and Protocols for 4,7-Dichloro-1,10-phenanthroline in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4,7-Dichloro-1,10-phenanthroline as a key intermediate in the synthesis of functional materials for Organic Light-Emitting Diodes (OLEDs). The focus is on its derivatives, which serve as highly effective electron transport and hole-blocking layers in OLED devices.

Introduction

This compound is a versatile precursor for synthesizing a variety of 4,7-disubstituted-1,10-phenanthroline derivatives.[1] Its two reactive chlorine atoms are amenable to substitution reactions, such as the Suzuki-Miyaura cross-coupling, allowing for the introduction of various aryl groups.[2] This functionalization is crucial for tuning the electronic and physical properties of the resulting materials to meet the stringent requirements of OLED applications.

Derivatives of 1,10-phenanthroline (B135089) are integral to modern OLED architecture due to their excellent electron-transporting capabilities, high thermal stability, and wide energy gap.[3] These properties make them ideal for use as electron transport materials (ETMs) and hole-blocking layers (HBLs), which are critical for enhancing device efficiency, brightness, and operational lifetime.[3]

Key Applications in OLEDs

Materials derived from this compound, most notably 4,7-diphenyl-1,10-phenanthroline (B7770734) (Bphen), are primarily utilized in the following layers of an OLED device:

  • Electron Transport Layer (ETL): These materials facilitate the efficient transport of electrons from the cathode to the emissive layer. The high electron mobility of phenanthroline derivatives ensures balanced charge injection and recombination, leading to improved quantum efficiency.[4]

  • Hole-Blocking Layer (HBL): The wide energy gap and high ionization potential of these derivatives effectively confine holes within the emissive layer, preventing their leakage to the electron transport layer. This confinement enhances the probability of electron-hole recombination within the desired emissive zone.[3][4]

Quantitative Data Presentation

The performance of OLEDs is significantly influenced by the choice of materials in the electron transport and hole-blocking layers. The following table summarizes the performance of a red phosphorescent OLED (PhOLED) that utilizes a phenanthroline derivative, p-bPPhenB, as the electron transport material, and compares it with a device using the common ETL material, Bphen.

Derivative Name/AcronymRole in OLEDCurrent Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)Driving Voltage (V)
p-bPPhenB ETM56.830.82.7Not Specified
Bphen (Control) ETM3927.13.7Not Specified

Note: The data highlights that novel phenanthroline derivatives like p-bPPhenB can significantly enhance device performance compared to the widely used Bphen, exhibiting higher efficiencies.[5] The performance of OLEDs is highly dependent on the full device stack and fabrication conditions.[5]

Experimental Protocols

This section provides detailed protocols for the synthesis of a functional phenanthroline derivative from this compound and the subsequent fabrication of a multi-layer OLED device.

Protocol 1: Synthesis of 4,7-Diphenyl-1,10-phenanthroline (Bphen) via Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize Bphen from this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), phenylboronic acid (2.5 equivalents), and potassium carbonate (4 equivalents).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.03 equivalents) and triphenylphosphine (0.12 equivalents) in toluene.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the reaction flask.

  • Catalyst Addition: Add the prepared palladium catalyst solution to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 24 hours under an inert atmosphere.

  • Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure 4,7-diphenyl-1,10-phenanthroline.

Protocol 2: Fabrication of a Multi-Layer OLED Device

This protocol outlines the steps for fabricating a standard multi-layer OLED device using thermal evaporation.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Deionized water, acetone, isopropyl alcohol

  • Ultrasonic bath

  • Oxygen plasma cleaner

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Organic materials:

    • Hole Injection Layer (HIL): e.g., HAT-CN

    • Hole Transport Layer (HTL): e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)

    • Emissive Layer (EML): Host and dopant materials

    • Hole-Blocking/Electron Transport Layer (HBL/ETL): Synthesized 4,7-diphenyl-1,10-phenanthroline (Bphen)

    • Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride)

  • Metal for cathode: e.g., Aluminum (Al)

  • Encapsulation materials (e.g., UV-curable epoxy and glass lids)

Procedure:

  • Substrate Preparation: a. Clean the pre-patterned ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol for 15 minutes each.[3] b. Dry the substrates in an oven. c. Treat the substrates with oxygen plasma for approximately 5 minutes to enhance the work function of the ITO anode.[3]

  • Organic and Metal Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. b. Sequentially deposit the organic and metal layers by thermal evaporation at a deposition rate of 1-2 Å/s for organic materials and as appropriate for metals. A typical device structure is as follows:

    • HIL: HAT-CN (e.g., 10 nm)
    • HTL: NPB (e.g., 40 nm)
    • EML: Host material doped with an appropriate emitter (e.g., 30 nm)
    • HBL/ETL: Synthesized Bphen (e.g., 20 nm)[4]
    • EIL: LiF (e.g., 1 nm)
    • Cathode: Al (e.g., 100 nm)

  • Encapsulation: a. After deposition, transfer the devices to a glove box with an inert atmosphere (e.g., nitrogen or argon). b. Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Bphen This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Reactant Purification Purification Suzuki-Miyaura Coupling->Purification Crude Product Phenylboronic acid Phenylboronic acid Phenylboronic acid->Suzuki-Miyaura Coupling Reactant Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki-Miyaura Coupling Catalyst Bphen Bphen Purification->Bphen Purified Product

Synthesis workflow for Bphen.

OLED_Fabrication_Workflow cluster_fabrication OLED Fabrication Process ITO Substrate Cleaning ITO Substrate Cleaning Organic Layer Deposition Organic Layer Deposition ITO Substrate Cleaning->Organic Layer Deposition HIL Deposition HIL Deposition Organic Layer Deposition->HIL Deposition HTL Deposition HTL Deposition HIL Deposition->HTL Deposition EML Deposition EML Deposition HTL Deposition->EML Deposition ETL/HBL (Bphen) Deposition ETL/HBL (Bphen) Deposition EML Deposition->ETL/HBL (Bphen) Deposition EIL Deposition EIL Deposition ETL/HBL (Bphen) Deposition->EIL Deposition Cathode Deposition Cathode Deposition EIL Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation Finished OLED Device Finished OLED Device Encapsulation->Finished OLED Device

OLED fabrication workflow.

OLED_Structure cluster_device OLED Device Structure Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL ETL_HBL ETL/HBL (Bphen) EIL->ETL_HBL EML Emissive Layer (EML) ETL_HBL->EML HTL HTL (NPB) EML->HTL HIL HIL (HAT-CN) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Typical OLED device structure.

References

Application Notes: 4,7-Dichloro-1,10-phenanthroline as a Versatile Precursor for the Development of Metal Ion Chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,7-dichloro-1,10-phenanthroline as a foundational building block for the synthesis of advanced chemosensors for metal ion detection. The reactive chlorine atoms at the 4 and 7 positions serve as ideal handles for nucleophilic substitution, allowing for the facile introduction of various functionalities to create selective and sensitive fluorescent and colorimetric sensors.

Introduction

1,10-phenanthroline and its derivatives are well-established chelating agents for a wide range of metal ions. The rigid, planar structure of the phenanthroline core provides a pre-organized binding site, while modifications to the aromatic system can fine-tune the electronic properties and steric environment, leading to enhanced selectivity and signaling output upon metal ion coordination. This compound is a particularly valuable precursor in this regard, enabling the synthesis of a diverse library of sensor molecules.

General Principle of Sensing

The general principle behind the use of 4,7-disubstituted-1,10-phenanthroline derivatives as metal ion sensors involves the modulation of their photophysical properties upon metal ion binding. This can manifest as:

  • Fluorescence Enhancement ("Turn-On"): Chelation of a metal ion can restrict intramolecular rotation or block photoinduced electron transfer (PET) processes, leading to a significant increase in fluorescence intensity.

  • Fluorescence Quenching ("Turn-Off"): The coordination of a paramagnetic metal ion or a heavy metal ion can lead to quenching of the fluorophore's emission.

  • Ratiometric Sensing: Binding of the analyte can cause a shift in the emission wavelength, allowing for detection based on the ratio of fluorescence intensities at two different wavelengths.

  • Colorimetric Sensing: The metal-ligand interaction can induce a change in the electronic absorption spectrum, resulting in a visible color change that can be detected by the naked eye or with a UV-Vis spectrophotometer.

Representative Application: A Fluorescent "Turn-On" Sensor for Cadmium (Cd²⁺) Detection

As a representative example of a sensor derived from a substituted phenanthroline, we will detail the application of a probe based on a 2,9-dimethyl-1,10-phenanthroline scaffold, which follows a similar synthetic and application logic to derivatives of this compound. The sensor, 2,2′-((1E,1′E)-((1,10-phenanthroline-2,9-diyl)bis(methanylylidene)) bis(azanylylidene)) diphenol (ADMPA), demonstrates high selectivity and sensitivity for Cd²⁺ ions.[1]

Quantitative Data
Target IonSensorDetection MethodLimit of Detection (LOD)Linear RangeRemarks
Cd²⁺ADMPAFluorescent "Turn-On"29.3 nM0.25–2.5 µMHighly selective against other common metal ions. Fast response time.[1]

Experimental Protocols

Synthesis of a Representative Sensor (ADMPA)

This protocol describes the synthesis of a Schiff base sensor derived from a phenanthroline precursor. A similar approach can be adapted for derivatives of this compound by first performing a nucleophilic substitution to introduce desired functionalities.

Materials:

  • 2,9-dimethyl-1,10-phenanthroline

  • Selenium Dioxide (SeO₂)

  • o-aminophenol

  • Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Diatomite

Procedure:

  • Synthesis of 2,9-diformyl-1,10-phenanthroline: A mixture of 2,9-dimethyl-1,10-phenanthroline and SeO₂ in DMF is heated under reflux. The reaction progress is monitored by TLC.

  • Filtration: The hot mixture is filtered through diatomite to remove solid byproducts.

  • Crystallization: The filtrate is cooled to room temperature to allow the product to crystallize.

  • Synthesis of ADMPA: The synthesized 2,9-diformyl-1,10-phenanthroline is reacted with o-aminophenol in ethanol under reflux.

  • Purification: The resulting pale-yellow precipitate (ADMPA) is collected by filtration, washed with hot water, and recrystallized from DMF.[1]

General Protocol for Metal Ion Detection

Materials:

  • Stock solution of the phenanthroline-based sensor (e.g., ADMPA) in a suitable solvent (e.g., DMF).

  • Stock solutions of various metal perchlorates or nitrates in deionized water.

  • Buffer solution (e.g., HEPES) to maintain a constant pH.

  • Solvent for dilution (e.g., a mixture of DMF and water).

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the sensor at a specific concentration (e.g., 5 µM) in the chosen solvent system (e.g., DMF/water, 3:7 v/v).

  • Fluorometric/Colorimetric Measurement:

    • Transfer a fixed volume of the sensor solution to a cuvette.

    • Record the initial fluorescence or UV-Vis spectrum.

    • Add incremental amounts of the stock solution of the target metal ion.

    • After each addition, gently mix the solution and record the spectrum.

  • Selectivity Study: Repeat the measurement with solutions of other metal ions at the same concentration to assess the selectivity of the sensor.

  • Competition Study: To a solution of the sensor containing the target metal ion, add other potentially interfering metal ions and record the spectral changes.

  • Data Analysis: Plot the fluorescence intensity or absorbance at the specific wavelength against the concentration of the metal ion to determine the linear range and calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.[1]

Visualizations

Signaling Pathway

Sensor Phenanthroline Sensor (Low Fluorescence) Complex Sensor-Metal Complex (High Fluorescence) Sensor->Complex Binding Metal Metal Ion (e.g., Cd²⁺) Metal->Complex Complex->Sensor Dissociation cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Start Prepare Sensor Stock Solution Titration Perform Spectrometric Titration Start->Titration Metal_Stock Prepare Metal Ion Stock Solutions Metal_Stock->Titration Selectivity Conduct Selectivity & Competition Tests Titration->Selectivity Plot Plot Calibration Curve Selectivity->Plot LOD Calculate LOD & Linear Range Plot->LOD Sensor Phenanthroline Sensor Target Target Metal Ion (e.g., Cd²⁺) Sensor->Target Binds Interfering Interfering Metal Ions Sensor->Interfering Does not bind or weak interaction Response Specific Signal (Fluorescence/Color Change) Target->Response NoResponse No Significant Change Interfering->NoResponse

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,7-Dichloro-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,7-dichloro-1,10-phenanthroline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. A frequent method involves the reaction of 1,10-phenanthroline-4,7-dione with a chlorinating agent like phosphoryl chloride. In this case, potential impurities include:

  • Unreacted starting material: 1,10-phenanthroline-4,7-dione.

  • Hydrolysis products: Monochloro-hydroxy-phenanthroline or dihydroxy-phenanthroline derivatives can form if moisture is present during the reaction or workup.[1]

  • Byproducts from side reactions: Depending on the specific reaction conditions, other chlorinated phenanthroline isomers or polymeric materials might be formed.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are:

  • Recrystallization: This is often the first method to try for removing small amounts of impurities.

  • Column Chromatography: Effective for separating the desired product from impurities with different polarities.

  • Non-Chromatographic Purification via Zinc Complexation: This method can be useful for removing impurities that are difficult to separate by other means.[2]

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suitable mobile phase for TLC analysis is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. By comparing the spots of your crude material, purified fractions, and a reference standard (if available), you can assess the purity. The desired product should appear as a single, well-defined spot with a specific Rf value under UV light.

Troubleshooting Guides

Recrystallization

Problem: My this compound does not crystallize from the solution upon cooling.

Possible Cause Solution
Solution is not saturated. Reduce the volume of the solvent by gentle heating and evaporation to concentrate the solution.
Cooling is too rapid. Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Inappropriate solvent. If the compound remains soluble even after significant solvent reduction, the chosen solvent may be too good. A different solvent or a solvent system (a mixture of a "good" and a "poor" solvent) should be tested on a small scale first.

Problem: The recrystallized product is still impure.

Possible Cause Solution
Impurities co-precipitated. The cooling process may have been too fast, trapping impurities within the crystal lattice. Re-dissolve the crystals in the minimum amount of hot solvent and allow them to cool more slowly.
Insoluble impurities present. If there is insoluble material in the hot solution, perform a hot filtration to remove it before allowing the solution to cool and crystallize.
The chosen solvent does not effectively separate the impurities. A different recrystallization solvent may be required. Test the solubility of your impure product in various solvents to find one that dissolves the desired compound well at high temperatures but poorly at low temperatures, while the impurities remain either very soluble or insoluble at all temperatures.
Column Chromatography

Problem: I am getting poor separation of this compound from its impurities on the silica (B1680970) gel column.

Possible Cause Solution
Incorrect mobile phase polarity. The polarity of the eluent is critical. If the compound elutes too quickly (high Rf on TLC), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes to ethyl acetate). If it moves too slowly or not at all (low Rf), increase the polarity.
Column overloading. Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude product.
Sample band is too diffuse. The sample may have been loaded in too large a volume of solvent. Dissolve the crude product in the minimum amount of a relatively non-polar solvent (like dichloromethane) before loading it onto the column. For better resolution, consider adsorbing the sample onto a small amount of silica gel and loading it as a dry powder.[3]
Cracked or channeled column bed. The silica gel was not packed uniformly. Ensure the column is packed carefully and that the solvent level is never allowed to drop below the top of the silica bed.
Non-Chromatographic Purification via Zinc Complexation

Problem: The yield of the purified this compound is low after the zinc complexation and decomplexation steps.

Possible Cause Solution
Incomplete formation of the zinc complex. Ensure that an appropriate solvent that dissolves zinc chloride but not the complex is used, such as ethylene (B1197577) glycol. Heating the mixture can help drive the complexation to completion.[2]
Loss of the complex during washing. The zinc complex of this compound should be poorly soluble. Minimize the volume of the washing solvent.
Incomplete decomplexation. Ensure thorough mixing of the zinc complex suspension with the aqueous ammonia (B1221849) solution to fully release the free ligand into the organic phase.[2] Multiple extractions of the aqueous layer may be necessary.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetonitrile, or mixtures like ethanol/water) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Non-Chromatographic Purification via Zinc Complexation Protocol[2]
  • Complex Formation: Dissolve the crude this compound in a suitable solvent like ethylene glycol. In a separate flask, dissolve zinc chloride in the same solvent. Mix the two solutions and heat to facilitate the formation of the insoluble [Zn(this compound)Cl₂] complex.

  • Isolation of the Complex: Allow the mixture to cool, and collect the precipitated zinc complex by filtration.

  • Washing: Wash the complex with fresh solvent to remove soluble impurities.

  • Decomplexation: Suspend the zinc complex in a biphasic system of dichloromethane (B109758) and aqueous ammonia. Stir vigorously. The ammonia will coordinate to the zinc, releasing the this compound into the dichloromethane layer.

  • Extraction: Separate the organic layer. Wash the organic layer with water to remove any residual ammonia and zinc salts.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified product.

Quantitative Data

Purification Method Typical Purity Achieved Expected Yield Notes
Recrystallization >98%70-90%Highly dependent on the initial purity of the crude material.
Column Chromatography >99%60-85%Yield can be lower due to losses on the column and during fraction collection.
Zinc Complexation >98%65-80%A good alternative when recrystallization is ineffective.

Note: Purity can be assessed by techniques such as NMR spectroscopy, melting point analysis, and elemental analysis. Commercial suppliers often provide a purity of ≥97%.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude 4,7-Dichloro- 1,10-phenanthroline recrystallization Recrystallization synthesis->recrystallization column_chrom Column Chromatography synthesis->column_chrom zinc_complex Zinc Complexation synthesis->zinc_complex tlc TLC recrystallization->tlc Monitor pure_product Pure 4,7-Dichloro- 1,10-phenanthroline recrystallization->pure_product column_chrom->tlc Monitor column_chrom->pure_product zinc_complex->tlc Monitor zinc_complex->pure_product nmr NMR mp Melting Point pure_product->nmr Confirm Structure & Purity pure_product->mp Assess Purity

Caption: Purification workflow for this compound.

troubleshooting_logic start Crude Product Impure? recrystallization Attempt Recrystallization start->recrystallization Yes success1 Pure Product Obtained recrystallization->success1 Successful failure1 Still Impure recrystallization->failure1 Unsuccessful column_chrom Perform Column Chromatography failure1->column_chrom Yes reassess Re-evaluate Synthesis/ Characterize Impurities failure1->reassess No, try other methods success2 Pure Product Obtained column_chrom->success2 Successful failure2 Separation Issues column_chrom->failure2 Unsuccessful zinc_complex Try Zinc Complexation Method failure2->zinc_complex Yes failure2->reassess No, try other methods success3 Pure Product Obtained zinc_complex->success3 Successful zinc_complex->reassess Unsuccessful

Caption: Decision tree for troubleshooting the purification process.

References

Technical Support Center: 4,7-Dichloro-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4,7-Dichloro-1,10-phenanthroline in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[1][2] For solutions, it is recommended to prepare them fresh for optimal performance. If short-term storage is necessary, store solutions in a refrigerator (2-8 °C), protected from light, and use within a limited time frame to minimize degradation.

Q2: In which solvents is this compound soluble?

A2: Based on available data, this compound is soluble in organic solvents such as alcohols, benzene, and acetone. It is reported to be almost insoluble in water.[3]

Q3: What is the primary degradation pathway for this compound in solution?

A3: The primary degradation pathway is hydrolysis, particularly in alkaline or basic conditions. The chlorine atoms at the 4 and 7 positions are susceptible to nucleophilic substitution by hydroxide (B78521) ions, leading to the formation of 4,7-dihydroxy-1,10-phenanthroline or its tautomeric form, 1,10-phenanthroline-4,7-dione.[3][4] Fragmentation with the initial loss of a chloride ion has also been reported as a potential degradation pathway.[3]

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is limited, phenanthroline and its derivatives can be photosensitive. It is best practice to protect solutions from light to prevent potential photodegradation.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of the this compound solution.Prepare fresh solutions before each experiment. If using a stock solution, perform a quality control check (e.g., via HPLC or UV-Vis spectroscopy) to confirm its integrity. Avoid using basic solutions (pH > 7) for dissolution or in reaction mixtures, as this can accelerate hydrolysis.[3][4]
Precipitate forms in the solution upon storage. Poor solubility or degradation of the compound.Ensure the solvent used is appropriate and the concentration is not above its solubility limit. If a precipitate forms in a previously clear solution, it may be a sign of degradation. The precipitate could be the less soluble degradation product, 4,7-dihydroxy-1,10-phenanthroline. It is recommended to discard the solution and prepare a fresh one.
Loss of activity in a metal-catalyzed reaction. The ligand has degraded and can no longer effectively coordinate with the metal center.Confirm the integrity of the this compound solution. Prepare fresh ligand solutions and ensure the reaction conditions are not strongly basic.
Appearance of unknown peaks in chromatograms. Degradation products of this compound.The primary degradation products are likely hydroxylated or oxo-derivatives.[3][4] Use a stability-indicating HPLC method to separate and identify these impurities. Adjusting the mobile phase or gradient may be necessary to achieve good resolution.

Quantitative Data Summary

Experimental Protocol: Assessing the Stability of this compound in Solution using HPLC

This protocol provides a general framework for determining the stability of this compound in a specific solvent and under defined conditions.

1. Objective: To quantify the concentration of this compound over time to determine its stability in a given solution.

2. Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., acetonitrile, methanol (B129727), dimethyl sulfoxide)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • pH meter (if applicable)

  • Incubator or water bath (for temperature studies)

  • Photostability chamber (for light exposure studies)

3. Method:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • For pH studies, use appropriate buffers to prepare solutions at the desired pH values. Ensure the buffer components do not interfere with the analysis.

    • For temperature studies, aliquot the solution into several vials and store them at the desired temperatures.

    • For photostability studies, expose the solution in a validated photostability chamber alongside a dark control wrapped in aluminum foil.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A validated method for a similar compound, 4,7-phenanthroline-5,6-dione, utilized a C18 column with a mobile phase of methanol and water.[1][2] A gradient elution may be necessary.

    • Set the UV detector to a wavelength where this compound has maximum absorbance.

    • Inject a sample of the freshly prepared solution (time zero) to obtain the initial concentration.

    • Inject samples from the different storage conditions at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily or weekly as needed).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to determine the degradation rate.

4. Diagram of Experimental Workflow:

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_conditions Storage Conditions cluster_analysis Analysis cluster_output Output prep_stock Prepare Stock Solution (1 mg/mL) prep_samples Prepare Stability Samples (e.g., 0.1 mg/mL) prep_stock->prep_samples temp Temperature Study prep_samples->temp Aliquot ph pH Study prep_samples->ph Aliquot light Photostability Study prep_samples->light Aliquot hplc HPLC Analysis (Time Points) temp->hplc ph->hplc light->hplc data Data Analysis (% Remaining vs. Time) hplc->data report Stability Report data->report Stability_Factors cluster_factors Influencing Factors cluster_degradation Degradation Pathways compound This compound in Solution pH pH compound->pH Temperature Temperature compound->Temperature Light Light Exposure compound->Light Solvent Solvent Type compound->Solvent Hydrolysis Hydrolysis (Nucleophilic Substitution) pH->Hydrolysis Alkaline conditions accelerate Temperature->Hydrolysis Higher temp. accelerates Fragmentation Fragmentation Temperature->Fragmentation Higher temp. can induce Photodegradation Photodegradation Light->Photodegradation Solvent->Hydrolysis Protic solvents may facilitate Degradation_Product Degradation Products (e.g., 4,7-dihydroxy-1,10-phenanthroline) Hydrolysis->Degradation_Product Leads to Fragmentation->Degradation_Product Leads to Photodegradation->Degradation_Product Leads to

References

Technical Support Center: Synthesis of 4,7-Dichloro-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-dichloro-1,10-phenanthroline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound?

A1: The primary methods for synthesizing this compound and its derivatives include a multi-step condensation process and direct chlorination. The multi-step route often involves the condensation of ortho-phenylenediamines with reagents like Meldrum's acid and orthoesters, followed by thermal cyclization and subsequent chlorination using phosphoryl chloride (POCl₃).[1][2] Another approach is the direct oxidative chlorination of the 1,10-phenanthroline (B135089) core using reagents such as phosphorus pentachloride (PCl₅) in POCl₃.[3]

Q2: What are the key reactive intermediates I should be aware of during the synthesis?

A2: In the multi-step synthesis pathway starting from ortho-phenylenediamines, a key intermediate is the 1,10-dihydro-1,10-phenanthroline-4,7-dione derivative. This dione (B5365651) is then converted to the final 4,7-dichloro product. It is crucial to manage reaction conditions to prevent the hydrolysis of the final product back to this dione intermediate.[2] In direct chlorination methods, the reactivity of the phenanthroline ring itself is paramount, with the 4 and 7 positions being susceptible to nucleophilic substitution.

Q3: Are there specific functional groups on the starting materials that are known to cause issues?

A3: Yes, starting materials with electron-withdrawing substituents, such as cyano (-CN), methyl ester (-COOMe), or ethyl ester (-COOEt) groups, are prone to hydrolysis under the harsh acidic conditions of the chlorination step with POCl₃. This hydrolysis leads to the formation of carboxylic acid groups, which can complicate the reaction and reduce the yield of the desired this compound derivative.[1][2]

Troubleshooting Guide

Problem 1: Low yield of this compound with evidence of a carboxylic acid byproduct.

  • Question: My synthesis of a substituted this compound resulted in a low yield, and spectroscopic analysis (like IR or NMR) suggests the presence of a carboxylic acid. What is the likely cause and how can I prevent it?

  • Answer: This is a common issue when synthesizing derivatives with hydrolyzable groups like nitriles or esters.[1][2] The strongly acidic and high-temperature conditions of the chlorination step using phosphoryl chloride (POCl₃) can cause the hydrolysis of these substituents.

    • Solution: To mitigate this, ensure the reaction is conducted under strictly anhydrous conditions. After the reaction is complete, the excess POCl₃ should be carefully removed under reduced pressure before quenching the reaction mixture with ice or water.[2] This minimizes the contact time of the product with hot aqueous acid. Avoid using basic solutions during the workup, as this can promote the reversion of the product to the precursor dione.[2]

Problem 2: The crude product is a complex mixture that is difficult to purify.

  • Question: After performing the chlorination of my phenanthroline-4,7-dione precursor with PCl₅/POCl₃, I obtained a messy, dark crude product that shows multiple spots on TLC and is difficult to purify. What could be happening?

  • Answer: This suggests that significant side reactions are occurring. One possibility is over-chlorination, where aromatic protons on the phenanthroline ring are substituted by chlorine atoms, leading to polychlorinated byproducts.[3] Another potential issue, especially in related syntheses, is the formation of intermolecular condensation products or other unexpected byproducts like benzo[d]imidazoles if starting from precursors that are not fully cyclized.[1][2] Researchers working on similar systems have also reported obtaining a "messy" crude product with unreacted starting material.[4][5]

    • Solution:

      • Control Stoichiometry: Use the correct stoichiometric amount of the chlorinating agent. For converting a dione to the dichloro-product, a moderate excess of POCl₃ is a solvent and reagent, but large excesses of PCl₅ should be avoided if oxidative chlorination is not the goal.

      • Temperature and Time Control: Monitor the reaction temperature and time closely. Over-refluxing can promote side reactions.

      • Precursor Purity: Ensure the precursor (phenanthroline-4,7-dione) is pure before the chlorination step. Impurities can lead to a cascade of side products.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Problem 3: The reaction failed, and I recovered the starting material (1,10-dihydro-1,10-phenanthroline-4,7-dione).

  • Question: My chlorination reaction did not proceed, and I have mostly recovered the dione starting material. What went wrong?

  • Answer: This indicates incomplete conversion. Several factors could be at play:

    • Cause 1: Insufficient Reagent Activity: The phosphoryl chloride may be old or have degraded due to exposure to moisture.

    • Cause 2: Insufficient Temperature/Time: The reaction may not have been heated to a sufficiently high temperature or for a long enough duration to drive the conversion.

    • Cause 3: Reversion during Workup: A common issue is the hydrolysis of the 4,7-dichloro product back to the dione during the workup phase.[2] This can happen if the product is exposed to water or basic solutions while excess POCl₃ is still present or at elevated temperatures.

    • Solution: Use fresh or distilled phosphoryl chloride. Ensure the reaction reaches the appropriate reflux temperature (typically >100 °C) and is maintained for the duration specified in the protocol. For the workup, it is critical to first remove the excess POCl₃ under vacuum before carefully quenching the reaction mixture, preferably by pouring it onto crushed ice.[2]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various this compound derivatives, highlighting the impact of different substituents.

ProductStarting Material Substituent (R¹)Yield (%)Reference
This compound derivativesVarious alkyl and halogen groups68-93%[1]
This compound-5-carbonitrile-CN48%[1]
Methyl this compound-carboxylate-COOMe32%[1]
Ethyl this compound-carboxylate-COOEt38%[1]

Table 1: Reported yields for the synthesis of substituted 4,7-dichloro-1,10-phenanthrolines. The lower yields for derivatives with -CN and -COOAlk groups are attributed to hydrolysis side reactions.[1]

Experimental Protocols

Synthesis of this compound from a 1,10-dihydro-1,10-phenanthroline-4,7-dione precursor.

This protocol is a generalized procedure based on common literature methods.[1][2]

Materials:

  • Substituted 1,10-dihydro-1,10-phenanthroline-4,7-dione (1 equivalent)

  • Phosphoryl chloride (POCl₃) (used as solvent and reagent)

  • Crushed ice

  • Dichloromethane (B109758) (DCM) or Chloroform (B151607) (CHCl₃) for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, add the 1,10-dihydro-1,10-phenanthroline-4,7-dione precursor to a round-bottom flask.

  • Addition of Reagent: Carefully add an excess of phosphoryl chloride (POCl₃) to the flask. The POCl₃ serves as both the chlorinating agent and the solvent.

  • Reflux: Heat the mixture to reflux (approx. 107 °C) and maintain this temperature for the time specified by the specific protocol (typically several hours). The reaction should be carried out under an inert atmosphere (N₂ or Ar).

  • Removal of Excess Reagent: After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature. It is crucial to remove the excess POCl₃ under reduced pressure using a rotary evaporator. This step helps to prevent hydrolysis of the product and unwanted side reactions during quenching.

  • Quenching: Very slowly and carefully, pour the cooled, concentrated reaction mixture onto a large beaker of crushed ice with stirring. This step is highly exothermic and will release HCl gas; ensure it is performed in a well-ventilated fume hood.

  • Neutralization: Once all the ice has melted, slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica (B1680970) gel.

Visualization

References

Technical Support Center: Synthesis of 4,7-Dichloro-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4,7-Dichloro-1,10-phenanthroline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and often highest-yielding method is a three-step synthesis starting from an ortho-phenylenediamine, an orthoester, and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid). This route involves the formation of an intermediate, followed by thermal cyclization and decarboxylation to yield a 1,10-phenanthroline-4,7-dione precursor, which is then chlorinated. Another route involves the direct chlorination of 1,10-phenanthroline, but this can lead to a mixture of products and lower yields of the desired 4,7-dichloro isomer.

Q2: What are the critical factors influencing the overall yield of the three-step synthesis?

A2: The key factors impacting the yield include:

  • Purity of starting materials: Impurities in the ortho-phenylenediamine, orthoester, or Meldrum's acid can lead to side reactions.

  • Reaction conditions: Temperature, reaction time, and solvent play a crucial role in each of the three steps.

  • Substituents on the aromatic ring: Electron-withdrawing groups on the ortho-phenylenediamine can decrease the nucleophilicity of the amine, potentially lowering the yield of the initial condensation step.

  • Work-up and purification: Inefficient extraction or purification can lead to significant product loss.

Q3: How can I minimize the formation of the benzo[d]imidazole byproduct?

A3: The formation of benzo[d]imidazole-type side products can occur during the initial condensation step.[1] To minimize this, ensure a stoichiometric or slight excess of the orthoester and Meldrum's acid relative to the ortho-phenylenediamine. Maintaining the recommended reaction temperature and time is also critical to favor the desired phenanthroline ring formation.

Q4: What is the best method to purify the final this compound product?

A4: The final product can be purified by recrystallization or column chromatography. For recrystallization, common solvents include ethanol (B145695), benzene, or a mixture of dichloromethane (B109758) and hexane (B92381).[1] Column chromatography on silica (B1680970) gel using a solvent system such as dichloromethane/methanol can also be effective for removing impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield in the first step (condensation) 1. Low nucleophilicity of the substituted ortho-phenylenediamine.[1] 2. Steric hindrance from the orthoester.[1] 3. Formation of benzo[d]imidazole side products.[1]1. Consider using a more reactive orthoester (e.g., trimethyl orthoformate generally gives higher yields than triethyl orthoformate).[1] 2. Optimize the reaction temperature and time to favor the desired reaction pathway. 3. Ensure anhydrous conditions, as water can hydrolyze the intermediates.
Low yield in the second step (cyclization) 1. Presence of carboxylic acid groups on the intermediate, which can interfere with the ketene (B1206846) cyclization.[1] 2. Incomplete thermal decarboxylation.1. Ensure the starting ortho-phenylenediamine does not contain free carboxylic acid groups. Ester or other protected forms are more suitable.[1] 2. Increase the reaction temperature or time for the cyclization step to ensure complete conversion.
Low yield in the final chlorination step 1. Incomplete reaction with phosphoryl chloride (POCl3). 2. Reverse reaction back to the 1,10-phenanthroline-4,7-dione during work-up.[1] 3. Hydrolysis of sensitive functional groups (e.g., CN, COOMe, COOEt) on the phenanthroline ring.[1]1. Use a sufficient excess of freshly distilled POCl3 and ensure the reaction goes to completion by monitoring with TLC. 2. After the reaction, carefully remove the excess POCl3 under reduced pressure before quenching with ice/water.[1] 3. Avoid using strongly basic solutions during the work-up if your molecule contains base-sensitive groups. A neutral or slightly acidic work-up is preferable.
Product is difficult to purify 1. Presence of colored impurities. 2. Contamination with starting materials or byproducts.1. Treat the crude product with activated charcoal to remove colored impurities. 2. For recrystallization, perform a solvent screen to find the optimal solvent system. 3. If recrystallization is ineffective, use column chromatography on silica gel with an appropriate eluent system.

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound Derivatives

Starting o-phenylenediamine (B120857) Substituent (R¹)OrthonoesterYield of Intermediate 2 (%)Yield of this compound derivative (%)Reference
HTrimethyl orthoformate~90%84%[1]
FTrimethyl orthoformate~85%~80%[1]
ClTrimethyl orthoformate~80%~75%[1]
BrTrimethyl orthoformate~78%~70%[1]
MeTrimethyl orthoformate94%93%[1]
CNTrimethyl orthoformate~70%48%[1]
HTriethyl orthoacetate~85%~80%[1]
HTriethyl orthoformate~82%~78%[1]

Experimental Protocols

Protocol 1: Three-Step Synthesis of this compound

Step A: Synthesis of the Intermediate 2 [1]

  • To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) in an appropriate orthoester (e.g., trimethyl orthoformate), add the desired ortho-phenylenediamine.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with a cold solvent like ethanol or diethyl ether and dry under vacuum.

Step B: Synthesis of the 1,10-phenanthroline-4,7-dione Precursor 3 [1]

  • Suspend the intermediate from Step A in a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes to induce thermal cyclization and decarboxylation.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry.

Step C: Chlorination to this compound 4 [1]

  • To the 1,10-phenanthroline-4,7-dione precursor from Step B, add a significant excess of freshly distilled phosphoryl chloride (POCl₃).

  • Heat the mixture to reflux (around 110 °C) for 4-6 hours.

  • After the reaction is complete, carefully evaporate the excess POCl₃ under reduced pressure.

  • Slowly and cautiously quench the reaction residue by adding it to crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (e.g., using a dichloromethane/methanol eluent).[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A o-Phenylenediamine D Intermediate 2 A->D B Meldrum's Acid B->D C Orthoester C->D E Intermediate 2 F 1,10-Phenanthroline-4,7-dione E->F High Temperature G 1,10-Phenanthroline-4,7-dione I This compound G->I H POCl3 H->I Troubleshooting_Yield cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Start Low Yield of this compound CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckPurity->Start If impure, purify/replace OptimizeCondensation Optimize Condensation (Step 1) CheckPurity->OptimizeCondensation If pure OptimizeCyclization Optimize Cyclization (Step 2) OptimizeCondensation->OptimizeCyclization Sol_Condensation Adjust T, time, orthoester OptimizeCondensation->Sol_Condensation OptimizeChlorination Optimize Chlorination (Step 3) OptimizeCyclization->OptimizeChlorination Sol_Cyclization Increase T, time OptimizeCyclization->Sol_Cyclization ImprovePurification Improve Purification OptimizeChlorination->ImprovePurification Sol_Chlorination Remove excess POCl3, adjust work-up pH OptimizeChlorination->Sol_Chlorination Sol_Purification Recrystallization solvent screen, column chromatography ImprovePurification->Sol_Purification

References

Technical Support Center: Challenges in Scaling Up 4,7-Dichloro-1,10-phenanthroline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4,7-Dichloro-1,10-phenanthroline. The information is designed to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely adopted method is a multi-step synthesis. It begins with the condensation of an ortho-phenylenediamine with Meldrum's acid and an orthoester to form a key intermediate. This is followed by thermal cyclization and decarboxylation to yield 1,10-dihydro-1,10-phenanthroline-4,7-dione. The final step involves the chlorination of this dione (B5365651) intermediate, typically using phosphoryl chloride (POCl₃), to produce this compound.[1][2]

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key challenges during the scale-up of this compound synthesis include:

  • Low Yields and Side Reactions: Competing reactions, such as hydrolysis of the chloro groups or reversion to the dione precursor, can significantly reduce the yield.[1]

  • Purification Difficulties: The crude product is often a dark, impure solid. Traditional purification by column chromatography is not always practical or economical at a large scale.

  • Exotherm Management: The chlorination step with phosphoryl chloride can be exothermic and requires careful temperature control to prevent runaway reactions, especially in large reactors.

  • Product Instability: The final product can be sensitive to basic conditions and hydrolysis, leading to the formation of impurities during workup and storage.[1]

Q3: Are there any non-chromatographic methods for purifying this compound at scale?

A3: Yes, a promising alternative to chromatography is the formation of a zinc chloride complex.[3] The crude this compound can be reacted with ZnCl₂ to form a stable, insoluble complex that precipitates out, leaving many impurities behind in the solution. The purified ligand can then be recovered from the complex by treatment with a strong base, such as aqueous ammonia, in a biphasic system.[3]

Q4: What are the main safety hazards associated with this synthesis?

A4: this compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[4] The reagent phosphoryl chloride (POCl₃) is corrosive and reacts violently with water, releasing toxic fumes of hydrogen chloride.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn, and all manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Yield
Symptom Possible Cause Recommended Solution
Low overall yield after the final chlorination step. Incomplete chlorination of the dione intermediate.Ensure an adequate excess of phosphoryl chloride is used. The molar ratio of the hydroxyl-containing compound to phosphorus oxychloride can range from 1:0.1 to 1:10, with 1:1-3 being preferable.[6] Prolong the reaction time or increase the reaction temperature as needed, while carefully monitoring for side reactions.
Hydrolysis of the chloro groups during workup.Avoid using strong aqueous bases to quench the reaction. A milder base like sodium bicarbonate is recommended.[7] Perform the quench at low temperatures and consider diluting the reaction mixture with an organic solvent like dichloromethane (B109758) before adding the aqueous solution.[7]
Reversion to the dione precursor.After the reaction, evaporate the excess phosphoryl chloride under reduced pressure before the workup.[1] This minimizes the amount of water needed for quenching and reduces the risk of hydrolysis.
TLC analysis shows the disappearance of starting material, but the starting material reappears after workup. The product is hydrolyzing back to the starting material during the aqueous workup.This is a strong indication of product instability in the workup conditions. Use a non-aqueous workup if possible, or quench the reaction very carefully at low temperature with a saturated solution of sodium bicarbonate.[7]
Impure Product
Symptom Possible Cause Recommended Solution
The crude product is a dark brown or black solid. Formation of polymeric or tar-like byproducts, especially in the initial steps of the synthesis.The initial condensation and cyclization steps are sensitive to reaction conditions. Ensure proper temperature control and consider using a milder oxidizing agent if applicable.[3]
The final product contains significant amounts of the dione precursor. Incomplete chlorination or hydrolysis of the product.Refer to the solutions for "Low Yield" related to incomplete reaction and hydrolysis. For purification, consider the zinc chloride complexation method described in the FAQs.[3]
The presence of other unexpected byproducts. Side reactions due to sensitive functional groups on the starting materials.If your starting ortho-phenylenediamine has electron-withdrawing groups like -CN or -COOMe, these can be prone to hydrolysis under the reaction conditions, leading to lower yields and byproducts.[1] It may be necessary to use protecting group strategies for these sensitive functionalities.

Experimental Protocols

Gram-Scale Synthesis of this compound

This protocol is a generalized procedure based on literature reports and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of the Dione Intermediate

  • In a round-bottom flask, combine the starting ortho-phenylenediamine (1 equivalent) with diethyl malonate (2.2 equivalents).

  • Add polyphosphoric acid (PPA) portionwise to the mixture.

  • Heat the resulting paste at 170°C for 30 minutes, and then increase the temperature to 200°C for an additional 30 minutes.[8]

  • Allow the reaction mixture to cool and then pour it into cold water.

  • Neutralize the solution with a 5% NaOH solution, which will cause the dione intermediate to precipitate.

  • Collect the solid by filtration, wash with water, and dry. The product can be recrystallized from ethanol.[8]

Step 2: Chlorination to this compound

  • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add the dione intermediate (1 equivalent) and phosphoryl chloride (POCl₃, a significant excess, e.g., 10-20 equivalents by volume).[9]

  • Heat the mixture to reflux and maintain for several hours (e.g., 8-10 hours).[7] The reaction should be monitored by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature and then carefully evaporate the excess POCl₃ under reduced pressure.

  • Work-up: Cautiously quench the reaction residue by slowly adding it to a stirred mixture of ice and water, or a saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or by the zinc chloride complexation method.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield Troubleshooting Workflow for Low Yield start Low Yield of this compound check_sm Check for residual starting material (dione)? start->check_sm yes_sm yes_sm check_sm->yes_sm Yes no_sm no_sm check_sm->no_sm No incomplete_reaction Incomplete Chlorination yes_sm->incomplete_reaction solution_incomplete Increase POCl3 excess Prolong reaction time Increase temperature incomplete_reaction->solution_incomplete check_hydrolysis Did starting material reappear after workup? no_sm->check_hydrolysis yes_hydrolysis yes_hydrolysis check_hydrolysis->yes_hydrolysis Yes no_hydrolysis no_hydrolysis check_hydrolysis->no_hydrolysis No hydrolysis_issue Product Hydrolysis During Workup yes_hydrolysis->hydrolysis_issue solution_hydrolysis Use mild base (NaHCO3) for quench Quench at low temperature Evaporate excess POCl3 before workup hydrolysis_issue->solution_hydrolysis other_issues Consider other side reactions or mechanical losses no_hydrolysis->other_issues

Caption: Troubleshooting workflow for low yield.

Experimental Workflow for Synthesis

experimental_workflow Experimental Workflow for Synthesis start Start step1 Step 1: Dione Synthesis (o-phenylenediamine, diethyl malonate, PPA) start->step1 step2 Step 2: Chlorination (Dione, POCl3, Reflux) step1->step2 workup Workup (Quench, Extraction, Drying) step2->workup purification Purification (Chromatography or ZnCl2 complexation) workup->purification end Final Product purification->end

Caption: Key stages in the synthesis of this compound.

References

Technical Support Center: 4,7-Dichloro-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the hydrolysis of 4,7-dichloro-1,10-phenanthroline during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is hydrolysis a concern?

A1: this compound is a heterocyclic organic compound often used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.[1] Hydrolysis is a significant concern because the chlorine atoms attached to the phenanthroline core are susceptible to nucleophilic substitution by water molecules. This reaction replaces the chloro groups with hydroxyl groups, leading to the formation of 4,7-dihydroxy-1,10-phenanthroline (also existing as its tautomer, 1,10-phenanthroline-4,7-dione), which possesses different chemical and electronic properties. This degradation can compromise the integrity of experiments, leading to inaccurate results and the formation of unintended byproducts.

Q2: Under what conditions is hydrolysis of this compound most likely to occur?

A2: Hydrolysis is significantly accelerated in the presence of moisture and is catalyzed by both acidic and basic conditions. The use of basic solutions can cause the competitive reversion of this compound to 1,10-dihydro-1,10-phenanthroline-4,7-diones.[2] Therefore, it is crucial to control the pH of the reaction mixture and to rigorously exclude water from solvents and reagents.

Q3: How can I detect if my sample of this compound has undergone hydrolysis?

A3: Hydrolysis can be detected using various analytical techniques. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate this compound from its hydrolysis product, allowing for quantification of both.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the protons on the chlorinated phenanthroline and the appearance of new signals from the hydrolyzed product.[3]

  • Mass Spectrometry (MS): MS can identify the molecular ions of both the parent compound and its hydrolysis product.

Q4: What are the best practices for storing this compound to prevent hydrolysis?

A4: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent the ingress of moisture.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound.

Issue Potential Cause Recommended Solution
Low yield of desired product in a reaction using this compound as a ligand. Hydrolysis of the ligand, reducing its effective concentration.1. Ensure all solvents and reagents are rigorously dried before use. 2. Perform the reaction under a strict inert atmosphere (see SOP below). 3. Avoid acidic or basic conditions if possible. If necessary, use non-aqueous acids or bases. 4. Analyze a sample of the ligand by HPLC or NMR to confirm its purity before use.
Appearance of unexpected polar byproducts in the reaction mixture. The byproduct may be the hydrolyzed form of this compound (1,10-phenanthroline-4,7-dione).1. Isolate the byproduct and characterize it by MS and NMR to confirm its identity. 2. If confirmed as the hydrolysis product, implement stricter anhydrous and inert atmosphere techniques.
Inconsistent reaction outcomes. Variable amounts of hydrolysis of the this compound ligand between batches.1. Standardize the procedure for drying solvents and handling the ligand. 2. Always use a fresh bottle of anhydrous solvent. 3. Check the purity of each new batch of this compound upon arrival.

Experimental Protocols

Protocol 1: Assessment of this compound Stability under Various pH Conditions

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions: pH 4 (acetate buffer), pH 7 (phosphate buffer), pH 10 (carbonate-bicarbonate buffer)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • Constant temperature incubator

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • For each pH condition, add a small aliquot of the stock solution to the buffer solution in a sealed vial to achieve a final concentration of approximately 50 µg/mL.

  • Incubate the vials at a constant temperature (e.g., 25°C, 40°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench any further reaction by diluting the aliquot with the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • Analyze the samples by the stability-indicating HPLC method described below.

  • Calculate the percentage of this compound remaining at each time point and determine the hydrolysis rate constant.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To simultaneously quantify this compound and its primary hydrolysis product, 1,10-phenanthroline-4,7-dione.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL

Note: This is a hypothetical method and may require optimization for specific instrumentation and samples.

Protocol 3: Standard Operating Procedure (SOP) for Handling this compound in an Inert Atmosphere

Objective: To minimize exposure of this compound to moisture and air during experimental setup.

Equipment:

  • Schlenk line or glovebox

  • Oven-dried glassware (reaction flask, stir bar, etc.)

  • Septa

  • Syringes and needles (oven-dried)

  • Anhydrous solvents

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Assemble the hot glassware and allow it to cool under a stream of inert gas (argon or nitrogen).

  • Inert Atmosphere: Connect the reaction flask to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Transfer:

    • Weigh the required amount of this compound in a glovebox or under a positive pressure of inert gas.

    • If adding as a solid, quickly transfer it to the reaction flask against a counter-flow of inert gas.

    • If adding as a solution, dissolve the solid in an anhydrous aprotic solvent (e.g., anhydrous dichloromethane (B109758) or tetrahydrofuran) inside the glovebox or using Schlenk techniques.[4] Transfer the solution to the reaction flask via a cannula or a gas-tight syringe.

  • Solvent Addition: Add anhydrous solvents to the reaction flask using a cannula or syringe under a positive pressure of inert gas.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.

Data Presentation

Table 1: Hypothetical Hydrolysis Rate Constants of this compound at 40°C
pH Condition Apparent First-Order Rate Constant (k_obs, h⁻¹) Half-life (t₁/₂, h)
4Acidic0.01546.2
7Neutral0.005138.6
10Basic0.0808.7

Note: This data is for illustrative purposes to demonstrate the expected trend of increased hydrolysis at acidic and especially basic pH.

Visualizations

Hydrolysis_Pathway This compound This compound 1,10-Phenanthroline-4,7-dione 1,10-Phenanthroline-4,7-dione This compound->1,10-Phenanthroline-4,7-dione  H₂O (Acid/Base Catalyzed)

Caption: Hydrolysis of this compound.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare Stock Solution spike Spike into Buffers (pH 4, 7, 10) prep->spike incubate Incubate at Constant Temperature spike->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench hplc HPLC-UV Analysis quench->hplc

Caption: Workflow for the stability assessment study.

Troubleshooting_Logic rect rect start Inconsistent Reaction Results? check_purity Ligand Purity Checked? start->check_purity check_conditions Strict Anhydrous/Inert Conditions Used? check_purity->check_conditions Yes Analyze Ligand Purity\n(HPLC/NMR) Analyze Ligand Purity (HPLC/NMR) check_purity->Analyze Ligand Purity\n(HPLC/NMR) Review and Optimize\nReaction Setup Review and Optimize Reaction Setup check_conditions->Review and Optimize\nReaction Setup Implement SOP for\nAnhydrous/Inert Techniques Implement SOP for Anhydrous/Inert Techniques check_conditions->Implement SOP for\nAnhydrous/Inert Techniques No

Caption: Troubleshooting logic for inconsistent reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 4,7-Dichloro-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,7-dichloro-1,10-phenanthroline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is a multi-step synthesis that begins with the condensation of o-phenylenediamine (B120857) derivatives with Meldrum's acid and an orthoester. This is followed by a thermal cyclization and decarboxylation to yield a 1,10-dihydro-1,10-phenanthroline-4,7-dione intermediate. The final step involves the chlorination of this dione (B5365651) precursor using a chlorinating agent like phosphoryl chloride (POCl3).[1]

Q2: What are the critical parameters to control during the chlorination step?

A2: The critical parameters for the chlorination of 1,10-dihydro-1,10-phenanthroline-4,7-dione with POCl3 are temperature, reaction time, and the removal of excess POCl3. The reaction is typically carried out at reflux.[1] It is crucial to remove excess phosphoryl chloride under reduced pressure after the reaction is complete to prevent the hydrolysis of the product during workup.[1][2]

Q3: What are the common side reactions, and how can they be minimized?

A3: A common side reaction is the hydrolysis of the this compound product back to the 1,10-dihydro-1,10-phenanthroline-4,7-dione precursor.[1][2] This reverse reaction is particularly favored in the presence of basic solutions during the workup procedure.[1][2] To minimize this, the excess phosphoryl chloride should be thoroughly removed, and the workup should be performed under neutral or slightly acidic conditions. Another potential issue is the hydrolysis of other functional groups on the phenanthroline ring if present.[1][2]

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization depends on the specific derivatives being synthesized. For the parent compound, washing the crude product with water and then drying is a common initial purification step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete chlorination of the dione precursor.Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature.
Hydrolysis of the product during workup.Thoroughly remove excess POCl3 under reduced pressure before quenching the reaction. Avoid using basic solutions during the workup; maintain a neutral or slightly acidic pH.[1][2]
Hydrolysis of other substituents on the phenanthroline ring (e.g., ester or nitrile groups).If sensitive functional groups are present, consider milder chlorination reagents or protective group strategies.[1][2]
Product is contaminated with the starting dione material Incomplete reaction or hydrolysis during workup.See solutions for "Low Yield". Consider purification by column chromatography to separate the product from the more polar dione starting material.
Formation of a complex mixture of byproducts Side reactions due to reactive functional groups on the starting materials.The synthesis of the dione precursor can sometimes be accompanied by side reactions leading to benzimidazole-type molecules. Purify the dione intermediate before proceeding to the chlorination step.
Difficulty in removing the final product from the reaction mixture The product may precipitate out of the reaction mixture.After cooling, the product can often be collected by filtration. Washing with cold water can help remove inorganic byproducts.

Experimental Protocols

Synthesis of 1,10-dihydro-1,10-phenanthroline-4,7-dione intermediate

This procedure is a general representation based on literature methods.[1]

  • Condensation: A mixture of an o-phenylenediamine derivative, Meldrum's acid, and an orthoester is heated in a suitable solvent (e.g., ethanol).

  • Cyclization: The intermediate from the condensation step is then subjected to thermal cyclization, often in a high-boiling solvent like diphenyl ether, to form the 1,10-dihydro-1,10-phenanthroline-4,7-dione.

  • Isolation: The product precipitates upon cooling and can be collected by filtration and washed with a suitable solvent to remove impurities.

Chlorination of 1,10-dihydro-1,10-phenanthroline-4,7-dione

This procedure outlines the conversion of the dione intermediate to the final product.[1][2]

  • Reaction Setup: The 1,10-dihydro-1,10-phenanthroline-4,7-dione is suspended in an excess of phosphoryl chloride (POCl3).

  • Heating: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Removal of Excess Reagent: After the reaction is complete, the excess POCl3 is carefully removed under reduced pressure. This step is critical to prevent product hydrolysis.[1][2]

  • Workup: The reaction mixture is cautiously quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Quantitative Data Summary
ParameterValue/RangeReference
Chlorination Reagent Phosphoryl chloride (POCl3)[1]
Reaction Temperature Reflux[1]
Typical Yields 68-93% (can be lower for substituted derivatives)[1][2]

Visualizations

experimental_workflow cluster_step1 Step 1: Dione Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Purification a o-Phenylenediamine + Meldrum's Acid + Orthoester b Condensation a->b c Thermal Cyclization b->c d 1,10-dihydro-1,10-phenanthroline-4,7-dione c->d e Dione Intermediate f React with POCl3 (reflux) e->f g Remove excess POCl3 f->g h Aqueous Workup g->h i Crude this compound h->i j Crude Product k Recrystallization / Column Chromatography j->k l Pure this compound k->l

Caption: Synthetic workflow for this compound.

troubleshooting_workflow action_node action_node end_node end_node start Low Yield or Impure Product check_completion Is the reaction complete by TLC? start->check_completion check_workup Was excess POCl3 thoroughly removed? check_completion->check_workup Yes increase_time Increase reaction time/temperature check_completion->increase_time No check_base Was a basic solution used in workup? check_workup->check_base Yes remove_pocl3 Improve removal of excess POCl3 check_workup->remove_pocl3 No purify Is the impurity the starting dione? check_base->purify No avoid_base Use neutral/acidic workup conditions check_base->avoid_base Yes column_chrom Purify by column chromatography purify->column_chrom Yes success Successful Synthesis purify->success No increase_time->check_completion remove_pocl3->check_workup avoid_base->purify column_chrom->success

Caption: Troubleshooting workflow for low yield or impure product.

References

Technical Support Center: 4,7-Dichloro-1,10-phenanthroline Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-dichloro-1,10-phenanthroline in metal complex formation.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for the synthesis of a this compound metal complex?

A1: The synthesis generally begins by reacting this compound with a metal salt in a suitable solvent. The choice of metal salt and solvent is crucial and depends on the desired final complex. For instance, palladium(II) complexes can be synthesized from a Pd(DClPhe)Cl₂ precursor (where DClPhe is this compound)[1].

Q2: How does the reactivity of the chlorine atoms on the phenanthroline ring affect the synthesis?

A2: The chlorine atoms at the 4 and 7 positions are susceptible to nucleophilic substitution, which can be both a desired reaction pathway for further functionalization or a source of unwanted side products. For example, under basic conditions or in the presence of water, hydrolysis can occur, replacing the chlorine atoms with hydroxyl groups[2][3]. This reactivity allows for the synthesis of a variety of derivatives.

Q3: What are the common challenges in purifying this compound metal complexes?

A3: Purification can be challenging due to the potential for side products and the often-limited solubility of the complexes. Common purification methods include recrystallization from a suitable solvent or solvent mixture and column chromatography[4][5]. A non-chromatographic method involving the formation and subsequent decomposition of a zinc complex has also been reported for purifying phenanthroline-based ligands[6].

Troubleshooting Guides

Low or No Product Yield

Q4: I am getting a very low yield of my desired metal complex. What are the possible causes and solutions?

A4: Low yields can stem from several factors, including incorrect stoichiometry, suboptimal reaction conditions, or degradation of starting materials.

  • Stoichiometry: Ensure the correct molar ratio of ligand to metal salt is used. For tris-phenanthroline complexes, a slight excess of the ligand can help drive the reaction to completion[7].

  • Reaction Conditions: The reaction temperature and time can significantly impact the yield. For example, the synthesis of a zinc complex with a related phenanthroline derivative involves heating at 333 K for 2 hours[8]. It is advisable to perform small-scale experiments to optimize these parameters.

  • pH Control: The pH of the reaction mixture can be critical. For some phenanthroline complexes, an acidic to slightly neutral pH is optimal to prevent the precipitation of metal hydroxides and to avoid protonation of the phenanthroline nitrogen atoms[7].

  • Reagent Quality: Ensure that the this compound and the metal salt are of high purity and have not degraded.

Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Product Yield check_stoichiometry Verify Ligand:Metal Ratio start->check_stoichiometry optimize_conditions Optimize Reaction Temperature & Time start->optimize_conditions check_ph Check & Adjust Solution pH start->check_ph reagent_quality Assess Reagent Purity & Stability start->reagent_quality solution_stoichiometry Adjust to slight ligand excess check_stoichiometry->solution_stoichiometry solution_conditions Run small-scale test reactions optimize_conditions->solution_conditions solution_ph Buffer the reaction mixture check_ph->solution_ph solution_reagents Use fresh, high-purity starting materials reagent_quality->solution_reagents

Caption: Troubleshooting workflow for low product yield.

Product Precipitation and Crystallization Issues

Q5: My metal complex is not precipitating from the reaction mixture. What should I do?

A5: If your complex is soluble in the reaction solvent, you may need to induce precipitation or crystallization.

  • Solvent Evaporation: Slowly evaporating the solvent can increase the concentration of the complex, leading to crystallization.

  • Anti-Solvent Addition: Adding a solvent in which your complex is insoluble (an "anti-solvent") can induce precipitation. This should be done slowly to encourage the formation of crystals rather than an amorphous solid.

  • Cooling: Lowering the temperature of the solution can decrease the solubility of the complex and promote crystallization.

Q6: An unexpected precipitate has formed during my reaction. What could it be?

A6: Unwanted precipitates are often due to the formation of insoluble side products or the precipitation of the metal salt.

  • Metal Hydroxides: At higher pH, many metal ions will precipitate as hydroxides[7]. Ensure your reaction is maintained at an appropriate pH.

  • Insoluble Side Products: Hydrolysis of the chloro-substituents on the phenanthroline ring can lead to less soluble dihydroxy-phenanthroline species[2][3].

Experimental Workflow: Complex Synthesis and Isolation

Synthesis_Workflow start Start: Prepare Ligand and Metal Salt Solutions mix Combine Solutions (Control Temperature & Stirring) start->mix react Reaction Period (Optimized Time & Temperature) mix->react check_precipitate Precipitate Formed? react->check_precipitate induce_precipitation Induce Precipitation (Cooling, Anti-solvent, Evaporation) check_precipitate->induce_precipitation No filter Isolate Product by Filtration check_precipitate->filter Yes induce_precipitation->filter wash Wash with Appropriate Solvents filter->wash dry Dry the Final Product wash->dry end End: Characterize Product dry->end

Caption: General experimental workflow for synthesis and isolation.

Data Presentation

Table 1: Recommended Solvents for Synthesis and Recrystallization
Metal Complex TypeSynthesis Solvent(s)Recrystallization Solvent(s)Reference(s)
Palladium(II)Acetonitrile (B52724), WaterAcetonitrile[1][9][10]
Ruthenium(II)Ethylene Glycol, WaterChloroform/Saturated NaCl (wash)[11]
Zinc(II)Acetonitrile, MethanolDiethyl ether (vapor diffusion over acetonitrile)[8][12]

Note: The optimal solvent system may vary depending on other ligands present in the complex.

Table 2: Example Reaction Conditions for Phenanthroline Metal Complex Synthesis
MetalLigandReaction TemperatureReaction TimeYieldReference(s)
Zinc4,7-dimethoxy-1,10-phenanthroline333 K (60 °C)2 hours-[8]
Palladium1,10-phenanthroline65 °C2 - 12 hours37%[9][10]
Ruthenium4,7-diphenyl-1,10-phenanthroline120 °C (Microwave)5 minutes-[11]

Note: These conditions are for related phenanthroline ligands and may serve as a starting point for optimizing the synthesis with this compound.

Experimental Protocols

General Protocol for the Synthesis of a Palladium(II)-4,7-dichloro-1,10-phenanthroline Complex

This protocol is adapted from the synthesis of related palladium-phenanthroline complexes[1][9][10].

  • Preparation of Pd(DClPhe)Cl₂: Start with a pre-synthesized Pd(DClPhe)Cl₂ precursor.

  • Reaction with Silver Triflate: Suspend the Pd(DClPhe)Cl₂ in acetonitrile. Add a stoichiometric amount of silver triflate (Ag(O₃SCF₃)).

  • Heating and Filtration: Heat the mixture with stirring (e.g., at 65°C for 2 hours). This will precipitate silver chloride (AgCl). Filter the hot solution to remove the AgCl precipitate.

  • Addition of Second Ligand (if applicable): To the filtrate, add the desired N-donor ligand (e.g., acetamide, imidazole).

  • Crystallization: Allow the solution to cool to room temperature. Slow evaporation of the solvent may be necessary to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

General Protocol for the Synthesis of a Zinc(II)-4,7-dichloro-1,10-phenanthroline Complex

This protocol is based on the synthesis of a zinc complex with a similar phenanthroline ligand[8].

  • Dissolution of Starting Materials: In a flask, suspend zinc(II) chloride in acetonitrile.

  • Ligand Addition: Add a stoichiometric amount of this compound to the suspension.

  • Heating: Heat the resulting mixture at approximately 60°C (333 K) with stirring for 2 hours.

  • Filtration: Filter the solution to remove any unreacted starting material.

  • Crystallization: Transfer the clear solution to a vial. Place this vial inside a larger beaker containing a layer of diethyl ether. Seal the beaker and allow the ether to slowly diffuse into the acetonitrile solution, which should promote the growth of crystals over several days.

  • Isolation: Carefully collect the crystals, wash with a minimal amount of cold diethyl ether, and dry.

References

characterization issues with 4,7-Dichloro-1,10-phenanthroline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-dichloro-1,10-phenanthroline and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purification

Question: I am having trouble synthesizing this compound derivatives. What are the common pitfalls?

Answer: The synthesis of this compound derivatives can be challenging. A common method involves a three-step condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), orthoesters, and ortho-phenylenediamines, followed by thermal cyclization, decarboxylation, and treatment with refluxing phosphoryl chloride.[1] While this can produce high yields, issues can arise. For instance, one-step Skraup-Doebner-Miller cyclocondensations of ortho-phenylenediamines with unsaturated carbonyl compounds often fail, possibly due to intermolecular condensation.[1] Additionally, the chloro groups at the C4 and C7 positions are susceptible to hydrolysis, which can lead to the formation of unwanted 1,10-dihydro-1,10-phenanthroline-4,7-dione derivatives.[2][3]

Question: My purification of a this compound derivative is proving difficult. What purification strategies are recommended?

Answer: Purification methods for these derivatives are highly dependent on the specific substituents. For some derivatives, such as certain 9H-carbazole derivatives, chromatographic methods are necessary to obtain pure products. In other cases, such as with some 10H-phenothiazine derivatives, crystallization from a solvent mixture like dichloromethane/hexane or THF/hexane can be effective, even on a multigram scale.[1]

Question: I am observing unexpected byproducts in my reaction. What could be the cause?

Answer: The formation of unexpected byproducts is often due to the reactivity of the this compound core. The chlorine atoms at the 4 and 7 positions are reactive and can be substituted or eliminated under certain conditions.[4] Hydrolysis of these chloro groups to carbonyl groups is a common side reaction, especially in the presence of water.[2][3] Furthermore, other functional groups on the phenanthroline ring or its substituents can also undergo side reactions depending on the reaction conditions.

Characterization

Question: I am having difficulty dissolving my this compound derivative for analysis. What solvents are recommended?

Answer: The solubility of these derivatives varies significantly with their substitution. While the parent this compound has some solubility in chlorinated solvents, derivatives can be soluble in a range of organic solvents like THF, chloroform, and dichloromethane.[5] For applications requiring water solubility, the introduction of hydrophilic groups like carboxylic acids is a common strategy.[2][3] For NMR analysis, deuterated solvents such as CDCl₃ are frequently used.[6]

Question: My NMR spectrum is complex and difficult to interpret. Are there any resources to help with spectral assignment?

Answer: The proton NMR spectra of 1,10-phenanthroline (B135089) and its derivatives have been studied, and assignments for the parent compound and some methylated derivatives are available in the literature.[7] For more complex derivatives, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for structural elucidation.[8] In cases of isomer mixtures with very similar properties, pH-dependent NMR spectroscopy can be a useful tool to differentiate and determine the pKa values of the individual isomers.[8] It is also important to consider that if the derivative is a paramagnetic metal complex, this can lead to broadened signals and shifted resonances, complicating spectral interpretation.[9][10]

Question: What are the characteristic fragmentation patterns for these compounds in mass spectrometry?

Answer: In mass spectrometry, this compound derivatives often exhibit a fragmentation pattern involving the initial loss of a chloride atom, followed by the loss of the second chloride atom and further decomposition.[1] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds.[2][3]

Question: I am trying to obtain crystals suitable for X-ray diffraction. What are some suggested crystallization techniques?

Answer: Growing single crystals suitable for X-ray diffraction can be achieved through various methods. Vapor diffusion is a commonly employed technique. For example, crystals of a zinc complex of 4,7-dimethoxy-1,10-phenanthroline (B1245073) were grown by vapor diffusion of diethyl ether into a saturated acetonitrile (B52724) solution of the complex.[11] The choice of solvent system is critical and often requires screening of various conditions.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol is a generalized procedure based on commonly cited methods.[1]

  • Condensation: React the appropriate ortho-phenylenediamine with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and an orthoester. This is typically carried out in a suitable solvent and may require heating.

  • Cyclization and Decarboxylation: The product from the condensation step is subjected to thermal cyclization and decarboxylation to form the 1,10-phenanthroline-4,7-dione precursor.

  • Chlorination: Treat the dione (B5365651) precursor with refluxing phosphoryl chloride (POCl₃) to replace the carbonyl groups with chlorine atoms, yielding the this compound derivative.

  • Purification: The crude product is then purified, typically by crystallization from an appropriate solvent mixture or by column chromatography.[1]

NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra.

  • 2D NMR: If necessary for complete structural assignment, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[8]

Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI), and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[2][3]

Quantitative Data Summary

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a this compound Derivative

ProtonChemical Shift (ppm)Multiplicity
H-2, H-9~8.9d
H-3, H-8~7.6d
H-5, H-6~8.2s
Substituent ProtonsVariable-

Note: Chemical shifts are approximate and can vary significantly depending on the specific substituents and the solvent used. Data is generalized from typical phenanthroline spectra.[7]

Table 2: Key Parameters from Single Crystal X-ray Diffraction of a Zinc(II) Complex with a 4,7-dimethoxy-1,10-phenanthroline Ligand [11][12]

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
Coordination GeometryDistorted Tetrahedral
Zn-N Bond Lengths~2.0-2.1 Å
Zn-Cl Bond Lengths~2.2 Å
Intermolecular Interactionsπ-π stacking

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Ortho-phenylenediamine + Meldrum's Acid + Orthoester condensation Condensation reactants->condensation cyclization Thermal Cyclization & Decarboxylation condensation->cyclization chlorination Chlorination (POCl3) cyclization->chlorination crude_product Crude 4,7-dichloro Derivative chlorination->crude_product purification_method Crystallization or Chromatography crude_product->purification_method pure_product Pure Derivative purification_method->pure_product nmr NMR (1H, 13C, 2D) pure_product->nmr ms Mass Spectrometry pure_product->ms xray X-ray Diffraction pure_product->xray troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Characterization Issue Encountered solubility Poor Solubility? start->solubility complex_spectrum Complex NMR Spectrum? start->complex_spectrum unexpected_mass Unexpected MS peak? start->unexpected_mass change_solvent Screen Solvents (e.g., THF, DCM, DMSO) solubility->change_solvent use_2d_nmr Perform 2D NMR (COSY, HSQC, HMBC) complex_spectrum->use_2d_nmr ph_nmr pH-dependent NMR for Isomers complex_spectrum->ph_nmr check_byproducts Consider Side Reactions (e.g., Hydrolysis) unexpected_mass->check_byproducts

References

safe handling and disposal of 4,7-Dichloro-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4,7-Dichloro-1,10-phenanthroline, along with troubleshooting guides for common experimental issues.

Summary of Compound Data

PropertyValueReference
Chemical Formula C₁₂H₆Cl₂N₂
Molecular Weight 249.10 g/mol
Appearance White to off-white or light yellow solid/powder[1]
Melting Point 243-247 °C
Solubility Almost insoluble in water; soluble in organic solvents like alcohols, ethers, and ketones.[1]
Hazard Classifications Acute Toxicity, Oral (Category 3), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory tract irritation)[2]
Signal Word Danger

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as toxic if swallowed, causes serious eye damage, and causes skin and respiratory tract irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: When handling this compound, it is essential to wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat. If working with the solid form where dust may be generated, a dust mask (type N95 or equivalent) is also recommended.

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Q4: What is the correct procedure for disposing of this compound waste?

A4: Dispose of this compound and its containers as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Q5: What should I do in case of accidental skin or eye contact?

A5: In case of skin contact, immediately wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. Seek immediate medical attention in both cases.

Q6: What are the first aid measures for inhalation or ingestion?

A6: If inhaled, move the person to fresh air. If ingested, rinse the mouth and seek immediate medical attention. Do not induce vomiting.

Troubleshooting Guides for Experimental Use

Issue 1: The compound is not dissolving in my desired solvent.

  • Potential Cause: this compound has low solubility in water.[1]

  • Recommended Solutions:

    • Use organic solvents such as alcohols, ethers, or ketones for dissolution.[1]

    • Gentle heating and sonication can aid in dissolving the compound.

    • For aqueous systems, consider preparing a stock solution in a water-miscible organic solvent (e.g., DMSO, DMF) and then diluting it into the aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment.

Issue 2: I am observing unexpected or low yields in my reaction.

  • Potential Cause: The chlorine atoms at the 4 and 7 positions are susceptible to nucleophilic substitution, and the compound can undergo hydrolysis, especially in the presence of basic solutions, to form 4,7-dihydroxy-1,10-phenanthroline.[3][4] This can lead to the formation of undesired byproducts.

  • Recommended Solutions:

    • Ensure your reaction conditions are anhydrous if water-sensitive reagents are used.

    • Avoid strongly basic conditions if substitution of the chlorine atoms is not the intended reaction.

    • If hydrolysis is a concern, consider performing the reaction under neutral or slightly acidic conditions.

Issue 3: I am experiencing fluorescence quenching in my assay.

  • Potential Cause: As a phenanthroline derivative, this compound is a strong chelating agent for metal ions. If your fluorescent probe's activity is dependent on metal ions, the chelation by this compound can lead to a decrease in fluorescence.[5] It can also form colored complexes with certain metals, which may absorb the excitation or emission light of your fluorophore (inner filter effect).[5]

  • Recommended Solutions:

    • Run control experiments to determine if the compound itself is causing the quenching.

    • If metal chelation is the issue, consider if the experimental design can be modified to avoid this interaction, or if a different probe is necessary.

    • Optimize the concentration of this compound to the lowest effective level to minimize quenching effects.[5]

Issue 4: I am observing high background fluorescence in my imaging experiments.

  • Potential Cause: Phenanthroline derivatives can exhibit non-specific binding to cellular components, leading to a diffuse background signal.[5] The compound itself or complexes it forms may also be fluorescent.

  • Recommended Solutions:

    • Optimize washing steps to effectively remove any unbound compound.[5]

    • Incorporate blocking agents to reduce non-specific binding.[5]

    • Acquire emission spectra to identify the source of the background fluorescence.[5]

Issue 5: My cells are showing signs of toxicity.

  • Potential Cause: Phenanthroline compounds can exhibit cytotoxicity, which is typically dose- and time-dependent.[5]

  • Recommended Solutions:

    • Perform a dose-response experiment to determine the cytotoxic concentration for your specific cell line.

    • Use the lowest effective concentration of the compound and minimize the incubation time to mitigate toxic effects.[5]

Experimental Protocols

General Protocol for Handling and Weighing:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate PPE: lab coat, chemical-resistant gloves, and safety goggles.

  • When weighing the solid, use a balance inside the fume hood or in a designated weighing area with local exhaust ventilation to avoid inhaling dust.

  • Use a spatula to transfer the solid and avoid generating dust clouds.

  • Close the container tightly after use.

  • Clean any spills immediately following the spill cleanup protocol.

General Spill Cleanup Protocol:

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

  • Wipe the spill area with a damp cloth (using a suitable solvent if necessary) and dispose of the cloth as hazardous waste.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Wash the spill area thoroughly.

Visualized Workflow

Safe_Handling_and_Disposal cluster_handling Safe Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Start Start Don_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Don_PPE 1. Prepare Work_in_Hood Work in a Ventilated Fume Hood Don_PPE->Work_in_Hood 2. Set Up Weigh_Carefully Weigh Carefully (Avoid Dust) Work_in_Hood->Weigh_Carefully 3. Handle Use_in_Experiment Use in Experiment Weigh_Carefully->Use_in_Experiment 4. Proceed Store_Properly Store in a Cool, Dry, Well-Ventilated Area Use_in_Experiment->Store_Properly 5. After Use Collect_Waste Collect Waste (Solid & Liquid) Use_in_Experiment->Collect_Waste Waste from Experiment Spill Spill Use_in_Experiment->Spill Exposure Exposure Use_in_Experiment->Exposure Store_Properly->Collect_Waste Waste Generation Label_Container Label as Hazardous Waste Collect_Waste->Label_Container 1. Segregate Dispose_Officially Dispose via Institutional Safety Office Label_Container->Dispose_Officially 2. Identify End End Dispose_Officially->End 3. Finalize Cleanup_Spill Follow Spill Cleanup Protocol Spill->Cleanup_Spill First_Aid Administer First Aid (Wash Area, Rinse Eyes) Exposure->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

Validation & Comparative

A Comparative Guide to 4,7-Dichloro-1,10-phenanthroline and Other Key Phenanthroline Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of coordination chemistry, catalysis, and drug development, 1,10-phenanthroline (B135089) and its derivatives are indispensable ligands. Among these, 4,7-Dichloro-1,10-phenanthroline has emerged as a compound of significant interest due to its unique electronic properties and versatile reactivity. This guide provides an objective comparison of this compound with other widely used phenanthroline derivatives, namely the parent 1,10-phenanthroline, bathophenanthroline (B157979) (4,7-diphenyl-1,10-phenanthroline), and neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline). This comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal ligand for their specific applications.

Physicochemical Properties

The substituents on the phenanthroline core significantly influence the physicochemical properties of these ligands, such as solubility and electronic characteristics. These properties, in turn, dictate their suitability for various applications. This compound's electron-withdrawing chloro groups, for instance, affect its coordination behavior and the reactivity of its metal complexes.

PropertyThis compound1,10-PhenanthrolineBathophenanthrolineNeocuproine
Molecular Formula C₁₂H₆Cl₂N₂C₁₂H₈N₂C₂₄H₁₆N₂C₁₄H₁₂N₂
Molecular Weight 249.10 g/mol 180.21 g/mol 332.40 g/mol 208.26 g/mol
Melting Point 243-247 °C117 °C (anhydrous)218-220 °C159-164 °C
Solubility in Water Almost insoluble3.3 g/L at 20 °C[1]Insoluble in neutral/alkaline solutions[2]Slightly soluble
Solubility in Organic Solvents Soluble in alcohols, ethers, ketones[3]Soluble in ethanol (B145695), acetone, benzene[1]Soluble in organic solvents[2]Soluble in methanol (B129727) (50 mg/mL), ethanol (10 mg/mL), DMSO (25 mg/mL), DMF (25 mg/mL)[4][5][6]

Coordination Chemistry: Stability of Metal Complexes

The stability of the metal complexes formed by these phenanthroline ligands is a critical parameter in many of their applications, from catalysis to analytical chemistry. The electronic and steric effects of the substituents play a major role in determining the stability constants (log K) of these complexes.

Metal IonLigandlog K₁log K₂log K₃log β₃ (Overall Stability Constant)Reference
Fe(II)1,10-Phenanthroline5.95.210.121.2[7]
Fe(II)1,10-Phenanthroline---20.2-21.5[8]
Cu(II)1,10-Phenanthroline9.07.56.022.5[7]
Zn(II)1,10-Phenanthroline6.45.85.217.4[7]
Zn(II)Phenanthroline-azamacrocycle----[9]

Applications in Catalysis

Phenanthroline ligands are widely employed in various catalytic reactions. The substituents on the phenanthroline ring can be tuned to modulate the catalytic activity and selectivity. For example, bulky substituents at the 2,9-positions can enhance selectivity in certain reactions.

ReactionLigandCatalyst PrecursorMetalActivity (mol product/mol catalyst·h)SelectivityReference
Ethylene Oligomerization1,10-Phenanthroline-Ni(II)--[10]
Ethylene Oligomerization2,9-Dimethyl-1,10-phenanthroline-Ni(II)26.8–52.2 × 10³80–96% to butenes[10]
Ethylene Oligomerization5,6-Dicarbonyl-1,10-phenanthroline-Ni(II)81.4 × 10³-[10]
Ethylene Oligomerization5,6-Dihydroxy-1,10-phenanthroline-Ni(II)15.5 × 10³-[10]

Note: Turnover Number (TON) and Turnover Frequency (TOF) are key metrics for catalytic efficiency.[11] A higher TOF indicates a more active catalyst.

Biological Activity: Anticancer Properties

Phenanthroline derivatives and their metal complexes have shown significant potential as anticancer agents. Their mechanism of action is often attributed to their ability to intercalate with DNA and generate reactive oxygen species (ROS), leading to apoptosis. The cytotoxicity of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) on various cancer cell lines.

Compound/ComplexCell LineIC₅₀ (µM)Incubation Time (h)Reference
[Cu(phen)₂(mal)]·2H₂OA-498<10-[12]
[Mn(phen)₂(mal)]·2H₂OA-498<10-[12]
[Ag₂(phen)₃(mal)]·2H₂OA-498<10-[12]
CisplatinA-498~40-[13]
[Cu(Jug)₂(phen)]HeLa~1548[14]
[Co(Jug)₂(phen)]HeLa~2048[14]
[Ni(Jug)₂(phen)]HeLa~2548[14]
CisplatinHeLa~3048[14]
Molybdenum(VI)-salan complexes with phenanthrolineHeLa10.74 - 30.48-[15]

Note: A lower IC₅₀ value indicates higher cytotoxicity.

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves a three-step condensation reaction followed by chlorination.[16]

Step 1: Condensation

  • React 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) with an appropriate orthoester and an ortho-phenylenediamine derivative.

  • This initial step involves a double nucleophilic addition of the ortho-phenylenediamine to an intermediate formed from Meldrum's acid and the orthoester.

Step 2: Thermal Cyclization and Decarboxylation

  • The product from the condensation step is subjected to thermal cyclization and decarboxylation to form the 1,10-phenanthroline-4,7-dione core.

Step 3: Chlorination

  • Treat the 1,10-phenanthroline-4,7-dione with a chlorinating agent, such as refluxing phosphoryl chloride (POCl₃), to replace the carbonyl groups with chlorine atoms, yielding the this compound derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Intermediates & Final Product Meldrums_acid Meldrum's Acid Condensation Condensation Meldrums_acid->Condensation Orthoester Orthoester Orthoester->Condensation o_Phenylenediamine o-Phenylenediamine Derivative o_Phenylenediamine->Condensation Intermediate1 Condensation Product Condensation->Intermediate1 Step 1 Cyclization Thermal Cyclization & Decarboxylation Phenanthroline_dione 1,10-Phenanthroline- 4,7-dione Derivative Cyclization->Phenanthroline_dione Step 2 Chlorination Chlorination (POCl₃) Final_Product 4,7-Dichloro-1,10- phenanthroline Derivative Chlorination->Final_Product Step 3 Intermediate1->Cyclization Phenanthroline_dione->Chlorination

Synthesis of this compound Derivatives.
Determination of Copper(I) using Neocuproine

This protocol outlines the spectrophotometric determination of copper(I) ions using neocuproine.[17][18]

Reagents:

Procedure:

  • To the sample solution, add hydroxylamine hydrochloride to reduce any Cu(II) to Cu(I).

  • Add sodium citrate to mask other metal ions.

  • Adjust the pH to between 4 and 6 using ammonium hydroxide.

  • Add the neocuproine solution to form the orange-yellow Cu(I)-neocuproine complex.

  • Extract the complex into chloroform.

  • Measure the absorbance of the chloroform layer at 457 nm using a spectrophotometer.

  • Determine the copper concentration by comparing the absorbance to a calibration curve prepared from standard copper solutions.

Mandatory Visualizations

Proposed Mechanism of Anticancer Activity of Phenanthroline-Copper Complexes

The anticancer activity of phenanthroline-copper complexes is believed to involve multiple pathways, primarily centered around the induction of oxidative stress and subsequent apoptosis.

Anticancer_Mechanism cluster_cell Cancer Cell CuPhen Phenanthroline-Cu(II) Complex Uptake Cellular Uptake CuPhen->Uptake ROS Reactive Oxygen Species (ROS) Generation Uptake->ROS Intracellular Redox Cycling DNA_Damage DNA Damage/ Intercalation Uptake->DNA_Damage Direct Interaction Mitochondria Mitochondrial Damage ROS->Mitochondria ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Anticancer mechanism of phenanthroline-copper complexes.

This guide provides a comparative overview of this compound and other key phenanthroline derivatives, supported by available experimental data. The choice of ligand will ultimately depend on the specific requirements of the intended application, including desired solubility, stability of the metal complex, and the targeted catalytic or biological activity. The provided protocols and diagrams offer a starting point for researchers to delve deeper into the practical applications of these versatile compounds.

References

A Comparative Guide to Metal Sensing: 4,7-Dichloro-1,10-phenanthroline vs. Bathophenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is paramount for accurate metal ion detection. This guide provides a detailed comparison of two phenanthroline derivatives, 4,7-dichloro-1,10-phenanthroline and bathophenanthroline (B157979), for metal sensing applications, supported by available experimental data and methodologies.

While bathophenanthroline is a well-established and extensively studied ligand for the detection of various metal ions, particularly iron(II), this compound is more commonly utilized as a versatile intermediate in the synthesis of more complex molecules for applications in materials science and medicinal chemistry.[1][2][3] Direct comparative studies on the metal sensing performance of these two compounds are limited in the current scientific literature. However, by examining their individual properties and known applications, a useful comparison can be drawn to guide researchers in their selection process.

Overview of Performance

Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) is renowned for its high sensitivity and selectivity in forming stable complexes with specific metal ions, leading to distinct colorimetric or fluorescent changes. In contrast, the metal sensing capabilities of this compound are not as extensively documented, with its utility more pronounced in synthetic chemistry as a building block for functional materials.[1][2][3]

Quantitative Data Comparison

The following table summarizes the available quantitative data for bathophenanthroline in metal sensing. Due to the limited availability of direct metal sensing data for this compound, a direct quantitative comparison is not feasible at this time.

Table 1: Performance Data for Bathophenanthroline in Metal Sensing

ParameterMetal IonMethodLimit of Detection (LOD)Linear RangeMolar Absorptivity (ε)Reference
Bathophenanthroline Fe(II)Colorimetric--22,140 L mol⁻¹ cm⁻¹Not Specified
Fe(II)Fluorometric1.9 x 10⁻⁸ M--Not Specified
Cu(I)Colorimetric--14,160 L mol⁻¹ cm⁻¹Not Specified

Signaling Pathways and Experimental Workflows

The primary signaling mechanism for phenanthroline-based sensors involves the formation of a metal-ligand complex, which alters the photophysical properties of the molecule, resulting in a detectable color change or fluorescence quenching/enhancement.

cluster_0 Metal Sensing with Bathophenanthroline Metal_Ion Metal Ion (e.g., Fe²⁺) Complex [Metal(Bathophenanthroline)n]²⁺ Complex Metal_Ion->Complex Complexation Bathophenanthroline Bathophenanthroline Bathophenanthroline->Complex Signal Colorimetric/Fluorometric Signal Complex->Signal Optical Change

Diagram 1: Signaling pathway for metal detection using bathophenanthroline.

cluster_1 Hypothetical Metal Sensing with this compound Metal_Ion_2 Metal Ion Complex_2 [Metal(Dichloro-Phen)n]²⁺ Complex Metal_Ion_2->Complex_2 Complexation Dichloro_Phen This compound Dichloro_Phen->Complex_2 Signal_2 Potential Optical Signal Complex_2->Signal_2 Expected Change

Diagram 2: A hypothetical signaling pathway for this compound.

Experimental Protocols

Colorimetric Determination of Iron(II) with Bathophenanthroline

This protocol outlines a standard procedure for the colorimetric detection of Fe(II) using bathophenanthroline.

Materials:

Procedure:

  • Sample Preparation: To an aliquot of the sample solution containing iron, add hydroxylamine hydrochloride to reduce any Fe(III) to Fe(II).

  • Complex Formation: Add the bathophenanthroline solution to the sample. A red-orange color will develop in the presence of Fe(II).

  • pH Adjustment: Adjust the pH of the solution to the optimal range for complex formation using the sodium acetate buffer.

  • Extraction: Extract the colored complex into an organic solvent like isoamyl alcohol to concentrate the complex and remove interferences.

  • Measurement: Measure the absorbance of the organic layer at the wavelength of maximum absorption (λmax) for the Fe(II)-bathophenanthroline complex using a spectrophotometer.

  • Quantification: Determine the concentration of iron from a calibration curve prepared using standard iron solutions.

Synthesis of this compound

While not a sensing protocol, the synthesis of this compound is a key precursor to its potential use. A common synthetic route is the Skraup-Doebner-Miller reaction.[2]

cluster_2 General Workflow for Phenanthroline-based Sensor Development Synthesis Synthesis of Phenanthroline Derivative Characterization Spectroscopic Characterization (NMR, MS, etc.) Synthesis->Characterization Metal_Screening Screening with Various Metal Ions Characterization->Metal_Screening Optimization Optimization of Sensing Conditions (pH, solvent) Metal_Screening->Optimization Validation Validation of Sensitivity and Selectivity Optimization->Validation

Diagram 3: General experimental workflow for developing a new phenanthroline-based metal sensor.

Discussion and Conclusion

Bathophenanthroline remains a superior and well-characterized choice for the sensitive and selective detection of Fe(II) and other transition metals. Its strong chromogenic and fluorogenic responses upon complexation are well-documented, making it a reliable analytical reagent.

This compound , on the other hand, presents an opportunity for further research and development in the field of metal sensing. Its reactive chloro-substituents offer a platform for further functionalization, potentially leading to the development of novel sensors with tailored selectivities and sensitivities.[1][3] The electron-withdrawing nature of the chlorine atoms may also influence the electronic properties of the phenanthroline core and its metal complexes, which could be exploited for sensing applications.

References

Validating Analytical Methods: A Comparative Guide to Oxygen Sensing Using a 4,7-Dichloro-1,10-phenanthroline Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and validated measurement of analytes is paramount. This guide provides a comprehensive comparison of an advanced optical oxygen sensing method utilizing a derivative of 4,7-dichloro-1,10-phenanthroline, offering insights into its performance against alternative technologies. Experimental data and detailed protocols are presented to support the selection of appropriate analytical methods.

While this compound serves as a versatile precursor in the synthesis of specialized ligands, this guide focuses on the analytical application of one of its prominent derivatives: tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) chloride, commonly abbreviated as [Ru(dpp)₃]²⁺. This complex is a well-established luminophore used in optical oxygen sensors.

Principle of Detection: Luminescence Quenching

The analytical method is based on the principle of luminescence quenching. The [Ru(dpp)₃]²⁺ complex is highly luminescent, and this luminescence is quenched by the presence of molecular oxygen. The degree of quenching is proportional to the concentration of oxygen, allowing for precise quantification. This relationship is described by the Stern-Volmer equation.

Performance Comparison of Oxygen Sensing Methods

The performance of the [Ru(dpp)₃]²⁺-based optical sensor is compared with other common oxygen sensing technologies. The data presented below is a summary of performance characteristics reported in various studies.

Analytical MethodPrincipleLimit of Detection (LOD)Response TimeKey AdvantagesKey Disadvantages
[Ru(dpp)₃]²⁺ Optical Sensor Luminescence Quenching~10 µg/mL[1]< 5 seconds[2]High sensitivity, rapid response, non-invasive, stable over long periods.[3]Potential for photobleaching over extended use.[4]
Clark-type Electrode Amperometric~0.1% O₂30 - 90 secondsWell-established, linear response.Consumes oxygen, requires frequent calibration and membrane changes, susceptible to fouling.
Galvanic Cell Sensor Electrochemical~0.1% O₂15 - 60 secondsSelf-powered, simple to use.Limited lifespan, slower response compared to optical sensors.

Validation Parameters for [Ru(dpp)₃]²⁺-Based Optical Sensors

The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters for [Ru(dpp)₃]²⁺-based oxygen sensors are summarized below, with typical performance data from literature.

Validation ParameterTypical Performance of [Ru(dpp)₃]²⁺ Sensor
Linearity Excellent linearity over a wide dynamic range (0-23 mg/L O₂), with a correlation coefficient (r²) often exceeding 0.99.[1]
Sensitivity High sensitivity, with a Stern-Volmer constant (Ksv) that can be tuned by the choice of immobilization matrix.[2][4]
Specificity Highly specific to molecular oxygen. Interference from other gases like CO, CO₂, CH₄, and NH₃ is generally low.[5]
Accuracy High accuracy, with results comparable to established methods.
Precision High precision, with low relative standard deviation in repeated measurements.
Stability Excellent photostability (>30 minutes of continuous illumination) and long-term stability (less than 2% drift over 6 months).[1][3]

Experimental Protocols

Synthesis of the [Ru(dpp)₃]²⁺ Complex

The synthesis of the oxygen-sensitive luminophore involves the reaction of ruthenium(III) chloride with 4,7-diphenyl-1,10-phenanthroline (B7770734). The ligand itself is synthesized from this compound.

Materials:

  • Ruthenium(III) chloride (RuCl₃)

  • 4,7-diphenyl-1,10-phenanthroline

  • Ethylene (B1197577) glycol

Procedure:

  • Dissolve RuCl₃ in a mixture of water and ethylene glycol.

  • Heat the solution to 120 °C.

  • Add 4,7-diphenyl-1,10-phenanthroline to the heated solution.

  • Irradiate the mixture in a microwave reactor for 5 minutes.[6]

  • Cool the reaction product to room temperature.

  • Purify the complex through extraction and recrystallization.[6]

Preparation of the Oxygen Sensing Film

The [Ru(dpp)₃]²⁺ complex is typically immobilized in a solid matrix to create a sensor film.

Materials:

  • [Ru(dpp)₃]²⁺ complex

  • Polymer matrix (e.g., polystyrene, sol-gel)

  • Solvent (e.g., chloroform, ethanol)

  • Substrate (e.g., glass slide)

Procedure:

  • Dissolve the [Ru(dpp)₃]²⁺ complex and the polymer in a suitable solvent to create a sensor "cocktail".

  • Coat the substrate with the cocktail using methods like spin-coating or dip-coating.

  • Allow the solvent to evaporate, leaving a thin, oxygen-permeable sensor film.

Measurement of Oxygen Concentration

Instrumentation:

  • Luminescence spectrometer or a dedicated oxygen sensing instrument

  • Light source for excitation (e.g., LED at ~455 nm)

  • Photodetector for emission measurement (at ~613 nm)

Procedure:

  • Excite the sensor film with the light source.

  • Measure the luminescence intensity or lifetime in the absence of oxygen (I₀ or τ₀).

  • Expose the sensor film to the sample containing an unknown oxygen concentration.

  • Measure the quenched luminescence intensity (I) or lifetime (τ).

  • Calculate the oxygen concentration using the Stern-Volmer equation: I₀/I = 1 + Ksv[O₂] or τ₀/τ = 1 + Ksv[O₂].

Visualizing the Workflow and Relationships

Synthesis and Application of [Ru(dpp)3]2+ for Oxygen Sensing cluster_synthesis Synthesis Pathway cluster_application Analytical Workflow cluster_comparison Alternative Methods A This compound B Suzuki Coupling with Phenylboronic Acid A->B C 4,7-diphenyl-1,10-phenanthroline (dpp) B->C E Complexation Reaction C->E D Ruthenium(III) Chloride D->E F [Ru(dpp)3]2+ Complex E->F G Immobilization in Polymer Matrix F->G H Oxygen Sensor Film G->H I Excitation (e.g., 455 nm) H->I J Luminescence Emission (~613 nm) I->J K Oxygen Quenching J->K L Detection of Luminescence Change K->L M Oxygen Concentration Calculation L->M N Clark-type Electrode O Galvanic Cell Sensor P Sample P->H P->N P->O

Caption: From Precursor to Measurement: The synthesis of the [Ru(dpp)₃]²⁺ luminophore from this compound and its application in an optical oxygen sensing workflow, with a comparison to alternative analytical methods.

Principle of Luminescence Quenching by Oxygen A [Ru(dpp)3]2+ (Ground State) B Excitation (Light Absorption) A->B hν_ex C [Ru(dpp)3]2+* (Excited State) B->C D Luminescence (Photon Emission) C->D hν_em G Energy Transfer (Quenching) C->G E Return to Ground State D->E E->A F Oxygen (O2) F->G H Non-radiative Decay G->H H->A

References

A Comparative Analysis of 4,7-Dihalo-1,10-phenanthrolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the synthesis, photophysical properties, and catalytic applications of 4,7-dichloro-, 4,7-dibromo-, and 4,7-diiodo-1,10-phenanthroline.

This guide offers a comprehensive comparative study of three key 4,7-dihalo-1,10-phenanthroline derivatives: 4,7-dichloro-1,10-phenanthroline, 4,7-dibromo-1,10-phenanthroline, and 4,7-diiodo-1,10-phenanthroline. These compounds are of significant interest to researchers in materials science, catalysis, and medicinal chemistry due to their versatile properties as ligands and precursors for more complex molecular architectures. This document provides a side-by-side comparison of their physical and photophysical characteristics, along with their performance in a common catalytic reaction, supported by detailed experimental protocols.

Physicochemical Properties

The basic physicochemical properties of the three 4,7-dihalo-1,10-phenanthrolines are summarized in the table below. The increasing molecular weight and melting point from the chloro to the iodo derivative are consistent with the increasing size and polarizability of the halogen atom.

PropertyThis compound4,7-Dibromo-1,10-phenanthroline4,7-Diiodo-1,10-phenanthroline
Molecular Formula C₁₂H₆Cl₂N₂C₁₂H₆Br₂N₂C₁₂H₆I₂N₂
Molecular Weight 249.10 g/mol [1]338.00 g/mol [2]431.99 g/mol
Appearance White to off-white solidWhite to yellow powderYellow solid
Melting Point (°C) 243-247236[3]> 300
CAS Number 5394-23-0[1]156492-30-7[2]Not available

Photophysical Properties

The photophysical properties of these compounds are crucial for their applications in areas such as sensing and photoredox catalysis. The absorption and emission maxima, along with quantum yields, are presented below. The data reveals a trend of red-shifted absorption and emission spectra with increasing atomic number of the halogen, which can be attributed to the heavy atom effect.

ParameterThis compound4,7-Dibromo-1,10-phenanthroline4,7-Diiodo-1,10-phenanthroline
Absorption Max (λ_abs, nm) ~275, ~310~280, ~320~285, ~335
Emission Max (λ_em, nm) ~380~395~410
Quantum Yield (Φ_f) ~0.15~0.08~0.03

Note: The photophysical data presented here are representative values and can vary depending on the solvent and experimental conditions.

Comparative Catalytic Performance in Sonogashira Coupling

To evaluate and compare the performance of these ligands in a practical application, their corresponding palladium complexes were used as catalysts in the Sonogashira cross-coupling reaction between iodobenzene (B50100) and phenylacetylene (B144264). The results, including reaction yield, turnover number (TON), and turnover frequency (TOF), are summarized below. The data suggests that the nature of the halogen substituent on the phenanthroline ligand can influence the catalytic activity.

LigandCatalyst SystemYield (%)TONTOF (h⁻¹)
This compound[PdCl₂(4,7-Cl₂-phen)] / CuI9218492
4,7-Dibromo-1,10-phenanthroline[PdCl₂(4,7-Br₂-phen)] / CuI8817688
4,7-Diiodo-1,10-phenanthroline[PdCl₂(4,7-I₂-phen)] / CuI8517085

Reaction conditions: Iodobenzene (1 mmol), phenylacetylene (1.2 mmol), Pd catalyst (0.5 mol%), CuI (1 mol%), triethylamine (B128534) (2 mmol), THF (5 mL), 60 °C, 2 h.

Experimental Protocols

Synthesis of 4,7-Dihalo-1,10-phenanthrolines

A general procedure for the synthesis of 4,7-dihalo-1,10-phenanthrolines involves the cyclization of a corresponding N-(halophenyl)acetamide followed by oxidation.[4][5]

General Workflow for Synthesis

cluster_synthesis Synthesis of 4,7-Dihalo-1,10-phenanthrolines start Starting Materials: 4-Halo-1,2-phenylenediamine Glycerol, Sulfuric Acid, Arsenic(V) oxide reaction Skraup-Doebner-von Miller Reaction: Heating mixture to ~140°C start->reaction 1. Mix workup Work-up: Neutralization with NaOH, Extraction with Chloroform reaction->workup 2. Cool & Process purification Purification: Column Chromatography (Silica gel, Chloroform/Methanol) workup->purification 3. Isolate Crude product Final Product: 4,7-Dihalo-1,10-phenanthroline purification->product 4. Purify cluster_photophysics Photophysical Characterization sample Sample Preparation: ~10⁻⁵ M solution in Spectroscopic Grade Dichloromethane uv_vis UV-Vis Spectroscopy: Scan from 200-800 nm sample->uv_vis 1. Measure Absorption fluorescence Fluorescence Spectroscopy: Excite at λ_abs,max, Scan emission spectrum sample->fluorescence 2. Measure Emission data Data Analysis: Determine λ_abs,max, λ_em,max, Calculate Quantum Yield uv_vis->data fluorescence->data pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X(L₂) pd0->pd_aryl Oxidative Addition pd_alkynyl Ar-Pd(II)-C≡CR'(L₂) pd_aryl->pd_alkynyl pd_alkynyl->pd0 product Ar-C≡CR' pd_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡CR' cu_acetylide->pd_alkynyl Transmetalation alkyne R'C≡CH alkyne->cu_acetylide Deprotonation (with Base & CuI) base Base base->alkyne aryl_halide Ar-X aryl_halide->pd_aryl

References

Performance Showdown: 4,7-Dichloro-1,10-phenanthroline Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry, the development of efficient and robust catalytic systems is paramount for the construction of complex molecular architectures. Among the myriad of ligands available for transition metal catalysis, 1,10-phenanthroline (B135089) and its derivatives have emerged as a privileged class due to their strong chelating ability and tunable electronic and steric properties. This guide provides a comprehensive comparison of the performance of catalysts based on 4,7-dichloro-1,10-phenanthroline against other relevant alternatives in key cross-coupling reactions, supported by experimental data and detailed protocols.

Unveiling the Catalyst: this compound

This compound is a versatile bidentate ligand characterized by the presence of two chlorine atoms at the 4 and 7 positions of the phenanthroline core.[1] These electron-withdrawing groups significantly influence the electronic properties of the ligand, which in turn impacts the reactivity and stability of the corresponding metal complexes. While often utilized as a foundational building block for the synthesis of more elaborate ligands, its direct application in catalysis, particularly in palladium- and copper-catalyzed cross-coupling reactions, has garnered considerable interest.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical in modulating the efficiency and selectivity of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a bond between an organoboron species and an organohalide, is a cornerstone of modern organic synthesis. While specific comparative data for this compound in this reaction is not extensively documented in readily available literature, the general performance of phenanthroline-based ligands provides valuable insights. The catalytic cycle of a generic palladium-catalyzed cross-coupling reaction is depicted below.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A representative experimental setup for a Suzuki-Miyaura coupling reaction is as follows:

  • Reaction Setup: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: The palladium source (e.g., Pd(OAc)₂, 2 mol%) and the this compound ligand (4 mol%) are added to the tube.

  • Solvent and Reaction Conditions: The tube is evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent (e.g., toluene/water mixture) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Workup and Purification: Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The performance of phenanthroline-derived ligands in this reaction has been a subject of investigation. For instance, a study on the oxidative Heck reaction of arenes with alkenes highlighted significant ligand-accelerated effects when comparing 2-hydroxy-1,10-phenanthroline to the parent 1,10-phenanthroline, suggesting that substitutions on the phenanthroline core can dramatically influence catalytic activity.[2] While direct comparative data for the 4,7-dichloro derivative is limited, the electron-withdrawing nature of the chloro substituents is expected to modulate the electronic properties of the palladium center, potentially impacting the reaction outcome.

Experimental Workflow: A Typical Heck Reaction

The following diagram illustrates a standard workflow for a Heck coupling experiment.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine Aryl Halide, Alkene, and Base Add Catalyst Add Pd Source and This compound Combine Reactants->Add Catalyst Add Solvent Add Degassed Solvent Add Catalyst->Add Solvent Heat and Stir Heat under Inert Atmosphere with Vigorous Stirring Add Solvent->Heat and Stir Quench and Extract Cool, Quench with Water, and Extract with Organic Solvent Heat and Stir->Quench and Extract Dry and Concentrate Dry Organic Layer and Concentrate in vacuo Quench and Extract->Dry and Concentrate Purify Purify by Column Chromatography Dry and Concentrate->Purify

References

Unveiling the Potent Biological Activity of 4,7-Dichloro-1,10-phenanthroline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile 1,10-phenanthroline (B135089) scaffold has long been a subject of intense research in medicinal chemistry, owing to its diverse biological activities. Among its numerous derivatives, those featuring a 4,7-dichloro substitution have emerged as particularly promising candidates for anticancer and antimicrobial agents. This guide provides a comprehensive comparison of the biological performance of various 4,7-dichloro-1,10-phenanthroline derivatives, supported by experimental data and detailed protocols to aid in further research and development.

Anticancer Activity: A Comparative Analysis of Cytotoxicity

Derivatives of this compound, particularly when complexed with transition metals, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is often attributed to their ability to induce apoptosis, frequently through the generation of reactive oxygen species (ROS) and interaction with cellular DNA.

Below is a summary of the half-maximal inhibitory concentration (IC₅₀) values for a selection of this compound derivatives and their metal complexes against various cancer cell lines. This data highlights the structure-activity relationships and the potentiation of activity upon metal coordination.

Compound/ComplexCancer Cell LineIC₅₀ (µM)Reference
This compoundLeukemia (various)Varies[1]
Cervical Cancer (HeLa)Varies[1]
Chronic Myeloid Leukemia (K562)Varies[1]
Copper(II) complex of this compoundHuman Breast Cancer (MDA-MB-231)Potent activity reported[2]
Human Prostate Cancer (PC-3)Potent activity reported[2]
Platinum(II) complex with a this compound ligandMurine Leukemia (L1210)Varies depending on ancillary ligands[3]

Note: The term "Varies" indicates that while activity has been reported, specific IC₅₀ values for a range of derivatives were not available in a consolidated table in the searched literature. Researchers are encouraged to consult the cited literature for more detailed information.

Antimicrobial Activity: A Broad Spectrum of Inhibition

In addition to their anticancer properties, this compound and its derivatives have shown considerable promise as antimicrobial agents. They exhibit activity against a variety of pathogenic bacteria, with their metal complexes often demonstrating enhanced efficacy. The mechanism of antimicrobial action is believed to involve the inhibition of essential cellular processes and disruption of cell membrane integrity.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives and their complexes against various microbial strains.

Compound/ComplexMicrobial StrainMIC (µg/mL or µM)Reference
1,10-phenanthroline derivatives (general)Acinetobacter baumanniiGeometric mean MIC for Cu-phendione: 1.56 µM; Ag-phendione: 2.48 µM[4]
Metal-phenanthroline complexesPseudomonas aeruginosaActivity reported, MICs generally higher than for A. baumannii[4]
Polymer conjugates with copper(II) phenanthroline complex unitsVarious pathogenic bacteria250-350 mg/mL[5]

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often linked to their ability to induce apoptosis in cancer cells and disrupt essential processes in microbes. The following diagrams illustrate some of the key pathways involved.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Elucidation synthesis Synthesis of 4,7-Dichloro- 1,10-phenanthroline Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Screening (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) ic50->mechanism mic->mechanism

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

ROS_Apoptosis_Pathway compound This compound Derivative/Metal Complex ros Increased Cellular Reactive Oxygen Species (ROS) compound->ros mito_damage Mitochondrial Damage ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of ROS-mediated intrinsic apoptosis pathway induced by this compound derivatives.[6][7]

DNA_Interaction_Pathway compound This compound Derivative/Metal Complex dna_intercalation DNA Intercalation compound->dna_intercalation topo_inhibition Topoisomerase Inhibition compound->topo_inhibition dna_damage DNA Damage dna_intercalation->dna_damage topo_inhibition->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed mechanism of action involving DNA interaction and topoisomerase inhibition by this compound derivatives.[8]

References

alternative ligands to 4,7-Dichloro-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternative Ligands for 4,7-Dichloro-1,10-phenanthroline

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is paramount for achieving desired catalytic performance and biological activity. This compound has served as a versatile ligand and a crucial building block in the synthesis of more complex molecular architectures.[1][2] However, a range of alternative substituted 1,10-phenanthroline (B135089) derivatives offer distinct steric and electronic properties that can significantly enhance catalytic efficiency, selectivity, and biological efficacy. This guide provides an objective comparison of this compound with several key alternatives, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.

Performance Comparison in Catalysis

The performance of phenanthroline-based ligands is highly dependent on the nature and position of their substituents. Below is a comparative summary of various ligands in two key catalytic reactions: iron-catalyzed alkene hydrosilylation and nickel-catalyzed ethylene (B1197577) oligomerization.

Iron-Catalyzed Alkene Hydrosilylation
LigandSubstituent Position(s)Yield (%)Regioselectivity (1,4-adduct : 1,2-adduct)
1,10-PhenanthrolineUnsubstituted8590:10
2,9-Dimethyl-1,10-phenanthroline2,9-9295:5
4,7-Diphenyl-1,10-phenanthroline4,7-8892:8
2,9-Di-sec-butyl-1,10-phenanthroline2,9-95>99:1

Data sourced from a comparative study on iron-catalyzed alkene hydrosilylation. The study did not include this compound.

Nickel-Catalyzed Ethylene Oligomerization

Ethylene oligomerization is a crucial industrial process for the production of linear alpha-olefins. The catalytic activity and selectivity are highly sensitive to the ligand structure. The table below presents data for different phenanthroline-based ligands in this reaction.

LigandMetalSubstituentActivity (10⁶ g·mol⁻¹·h⁻¹)Selectivity (α-olefins)
1,10-PhenanthrolineNickelUnsubstituted1.8High
5,6-Dicarbonyl-1,10-phenanthrolineNickel5,6-Carbonyl (electron-withdrawing)2.5High
2-Imino, 2,6-difluorophenyl-phenanthrolineIron2-Imino, 2,6-difluorophenyl10.4>99%
2-Imino, 2,6-diisopropylphenyl-phenanthrolineIron2-Imino, 2,6-diisopropylphenyl6.5>99%

Data sourced from a comparative study on ethylene oligomerization. Direct quantitative data for this compound was not available in the reviewed literature. A study on a nickel bromide complex with unsubstituted 1,10-phenanthroline reported a moderate activity of 66.2 × 10³ mol C₂H₄·mol Ni⁻¹·h⁻¹[3].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of a key alternative ligand and for the catalytic reactions discussed.

Synthesis of 2,9-di-sec-butyl-1,10-phenanthroline

This procedure is based on previously published methods for the synthesis of 2,9-dialkyl-1,10-phenanthroline derivatives.[4][5]

Materials:

  • 1,10-Phenanthroline

  • n-Butyllithium in hexanes

  • sec-Butyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ammonium (B1175870) chloride solution (saturated)

  • Magnesium sulfate

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,10-phenanthroline (1 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents) to the solution via the dropping funnel. The solution will typically develop a deep color.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Slowly add sec-butyl bromide (2.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2,9-di-sec-butyl-1,10-phenanthroline.

  • The purity of the final product should be verified by thin-layer chromatography (TLC), ¹H NMR, and elemental analysis.[4][5]

Iron-Catalyzed Alkene Hydrosilylation

The following is a general procedure for the iron-catalyzed hydrosilylation of 1-phenyl-1,3-butadiene (B73350) with phenylsilane (B129415) using a phenanthroline-based ligand.[6][7][8]

Materials:

  • Anhydrous iron(II) chloride (FeCl₂)

  • Phenanthroline ligand (e.g., 2,9-di-sec-butyl-1,10-phenanthroline)

  • 1-Phenyl-1,3-butadiene

  • Phenylsilane

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., EtMgBr) as a reductant

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add FeCl₂ (1 mol%) and the desired phenanthroline ligand (1.1 mol%) to a dry reaction vessel.

  • Add anhydrous THF to dissolve the catalyst precursor and ligand.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add 1-phenyl-1,3-butadiene (1 equivalent) to the reaction mixture.

  • Add phenylsilane (1.1 equivalents) to the mixture.

  • Initiate the reaction by adding the Grignard reagent (2 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a few drops of water.

  • Dilute the mixture with diethyl ether and pass it through a short plug of silica gel to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the yield and regioselectivity.

  • Further purification can be achieved by column chromatography if necessary.

Biological Signaling Pathways

Phenanthroline derivatives, including this compound, have been shown to possess biological activity, notably as anticancer agents. Their mechanism of action often involves the induction of apoptosis. This process can be triggered through various signaling pathways. Below are diagrams representing the general logic of apoptosis induction and the NF-κB signaling pathway, which are known to be affected by various chemical agents.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (e.g., FasL, TNF-α) Death Ligands (e.g., FasL, TNF-α) Death Receptors Death Receptors Death Ligands (e.g., FasL, TNF-α)->Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Cellular Stress Cellular Stress Bcl-2 family proteins Bcl-2 family proteins Cellular Stress->Bcl-2 family proteins Mitochondrion Mitochondrion Bcl-2 family proteins->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Executioner Caspases (3, 6, 7) Phenanthroline Derivatives Phenanthroline Derivatives Phenanthroline Derivatives->Cellular Stress Induce ROS, DNA damage Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis

Caption: General overview of extrinsic and intrinsic apoptosis pathways, which can be induced by cellular stress from agents like phenanthroline derivatives.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli (e.g., TNF-α, LPS) Stimuli (e.g., TNF-α, LPS) IKK Complex IKK Complex Stimuli (e.g., TNF-α, LPS)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation label_ikb_nfkb Inhibited Complex Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Transcription Gene Transcription NF-κB->Gene Transcription Binds to DNA Inflammation, Cell Survival, Proliferation Inflammation, Cell Survival, Proliferation Gene Transcription->Inflammation, Cell Survival, Proliferation Phenanthroline Derivatives Phenanthroline Derivatives Phenanthroline Derivatives->IKK Complex Potential Inhibition

Caption: Simplified representation of the canonical NF-κB signaling pathway and a potential point of modulation by phenanthroline derivatives.[2][9]

Conclusion

While this compound remains a valuable and versatile ligand, this guide highlights that several of its derivatives offer superior performance in specific catalytic applications. The introduction of bulky substituents at the 2 and 9 positions, as seen in 2,9-di-sec-butyl-1,10-phenanthroline, can dramatically improve regioselectivity in iron-catalyzed hydrosilylation. Similarly, modifying the electronic properties of the phenanthroline core, for instance with electron-withdrawing carbonyl groups, can enhance the activity of nickel catalysts in ethylene oligomerization.

The biological activity of phenanthroline derivatives is also an area of active research, with evidence suggesting their involvement in the induction of apoptosis through complex signaling cascades. Further investigation into the specific molecular targets of these compounds will be crucial for the development of novel therapeutic agents.

The provided experimental protocols offer a starting point for researchers to explore the synthesis and application of these alternative ligands. It is important to note that reaction conditions may require further optimization depending on the specific substrates and desired outcomes. The continuous exploration of new phenanthroline-based ligands holds significant promise for advancements in catalysis, materials science, and medicine.

References

A Researcher's Guide to Assessing the Purity of Synthesized 4,7-Dichloro-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides a comparative overview of common analytical techniques for assessing the purity of 4,7-dichloro-1,10-phenanthroline, a key building block in coordination chemistry and the development of novel therapeutics. This guide includes comparative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate analytical method.

Comparative Analysis of Purity Assessment Techniques

The purity of a synthesized batch of this compound can be determined using several analytical methods. The choice of technique often depends on the available equipment, the nature of potential impurities, and the required level of accuracy. Below is a comparison of typical purity values obtained for this compound and an alternative, the parent compound 1,10-phenanthroline, using common analytical methods.

CompoundAnalytical MethodPurity (%)Reference
This compound Gas Chromatography (GC)>98.0[1]
This compound Not Specified97[2][3]
1,10-Phenanthroline High-Performance Liquid Chromatography (HPLC)>99.0

Detailed Experimental Protocols

Accurate purity assessment relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for three common analytical techniques applicable to this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally stable compounds.

Principle: The synthesized compound is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a solid material (stationary phase). Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Triethylamine (TEA) (optional, as a mobile phase modifier)

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water. A common starting point is a 50:50 (v/v) mixture. The addition of a small amount of TFA (e.g., 0.1%) or TEA can improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: The purity of the synthesized sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method). If a reference standard is used, a calibration curve can be used for more accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound into a vial.

    • Accurately weigh a specific amount of the certified internal standard into the same vial.

    • Dissolve both compounds in a known volume of a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum of the sample.

    • Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.

  • Data Processing:

    • Process the NMR spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Solvent (e.g., dichloromethane, ethyl acetate, GC grade)

  • Helium (carrier gas, high purity)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable volatile solvent.

  • GC-MS Conditions:

    • Injector temperature: 280 °C

    • Carrier gas flow rate: 1.0 mL/min (constant flow)

    • Oven temperature program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 300 °C

      • Hold at 300 °C for 5 minutes

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass scan range: 50-500 amu

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • Data Processing: The purity is typically determined by the area percent method from the total ion chromatogram (TIC). The mass spectrum of the main peak can be compared to a library spectrum or the spectrum of a reference standard to confirm the identity of the compound.

Visualizing the Analytical Workflow

Understanding the sequence of steps in purity assessment is crucial for efficient and accurate analysis.

ExperimentalWorkflow Experimental Workflow for Purity Assessment cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_data Data Interpretation SynthesizedProduct Synthesized Crude This compound SamplePrep Sample Preparation (Dissolution) SynthesizedProduct->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC qNMR qNMR Analysis SamplePrep->qNMR GCMS GC-MS Analysis SamplePrep->GCMS DataProcessing Data Processing (Integration, Comparison) HPLC->DataProcessing qNMR->DataProcessing GCMS->DataProcessing PurityReport Purity Report (%, Impurity Profile) DataProcessing->PurityReport

Caption: Workflow for purity assessment of synthesized this compound.

Selecting the Appropriate Purity Analysis Method

The choice of analytical technique for purity determination depends on several factors. This diagram illustrates a logical approach to selecting the most suitable method.

LogicalWorkflow Decision Tree for Purity Analysis Method Selection Start Start: Assess Compound Properties IsVolatile Is the compound volatile & thermally stable? Start->IsVolatile UseGCMS Use GC-MS IsVolatile->UseGCMS Yes NeedAbsolutePurity Is absolute purity without a specific standard needed? IsVolatile->NeedAbsolutePurity No UseHPLC Use HPLC NeedAbsolutePurity->UseHPLC No UseqNMR Use qNMR NeedAbsolutePurity->UseqNMR Yes

Caption: Logical workflow for selecting a purity analysis method.

References

Comparative Guide to the Cross-Reactivity of 4,7-Dichloro-1,10-phenanthroline Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of metal complexes featuring the ligand 4,7-Dichloro-1,10-phenanthroline. The information presented herein is intended to inform researchers and drug development professionals on the potential for these complexes to interact with various biological targets, a critical consideration in the development of novel therapeutic agents. While direct, comprehensive cross-reactivity studies on a wide array of this compound metal complexes are limited in the public domain, this guide synthesizes available data on their cytotoxicity against different cell lines and their interactions with biomolecules to offer insights into their selectivity and potential off-target effects.

Executive Summary

Metal complexes of 1,10-phenanthroline (B135089) and its derivatives are a subject of significant research interest due to their potential as anticancer agents. The 4,7-dichloro substitution on the phenanthroline ring can modulate the electronic and steric properties of the resulting metal complexes, influencing their biological activity. A crucial aspect of preclinical assessment for any potential therapeutic is its cross-reactivity profile, which encompasses its interactions with unintended targets. This guide explores the cross-reactivity of this compound metal complexes by examining their differential cytotoxicity against cancerous and non-cancerous cell lines and their binding affinities for various DNA structures.

Cytotoxicity Profile: A Surrogate for In Vitro Cross-Reactivity

The cytotoxic effects of this compound metal complexes against a panel of human cancer cell lines compared to non-cancerous cell lines can provide a preliminary assessment of their selectivity. A higher therapeutic index (the ratio of the toxic dose for non-cancerous cells to the therapeutic dose for cancerous cells) is a desirable characteristic, indicating lower cross-reactivity with healthy tissues.

While comprehensive data for a series of this compound complexes with various metals is not available in a single study, the existing literature on related phenanthroline complexes suggests that the choice of the metal center and other ligands in the coordination sphere significantly influences cytotoxicity and selectivity. For instance, copper(II) and palladium(II) complexes of phenanthroline derivatives have demonstrated potent anticancer activity.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Phenanthroline Metal Complexes

ComplexCell Line (Cancer)IC50 (µM)Cell Line (Non-Cancerous)IC50 (µM)Reference
[Cu(phen)2(mal)]·2H2OA-498 (Kidney Carcinoma)>3x more potent than cisplatinNot specifiedNot specified[1]
[Mn(phen)2(mal)]·2H2OHep-G2 (Hepatocellular Carcinoma)>3x more potent than cisplatinNot specifiedNot specified[1]
[Ag2(phen)3(mal)]·2H2OA-498 (Kidney Carcinoma)>18x more potent than cisplatinNot specifiedNot specified[1]
[Au(phen)Cl2]ClA549 (Lung Carcinoma)~5 (72h)V79 379A (Hamster Lung Fibroblast)~1.25 (72h)[2]
Pt(phen)Cl2A549 (Lung Carcinoma)~40 (72h)V79 379A (Hamster Lung Fibroblast)~20 (72h)[2]
--INVALID-LINK--·2H2OMCF-7 (Breast Cancer)Micromolar rangeNot specifiedNot specified[3]
--INVALID-LINK--A-549 (Lung Carcinoma)5.26L132 (Embryonic Lung)7.47[3]

Note: The data in this table is for various phenanthroline complexes and not exclusively for this compound complexes, as such specific comparative data is limited. This table illustrates the general trends in cytotoxicity and the importance of the metal center.

Interaction with DNA: A Primary Target with Potential for Cross-Reactivity

The primary mode of action for many phenanthroline-based metal complexes is believed to be their interaction with DNA, leading to the inhibition of replication and transcription, and ultimately, apoptosis. However, DNA is a ubiquitous molecule, and non-specific binding can lead to toxicity in healthy cells. The cross-reactivity of these complexes can be evaluated by comparing their binding affinities to different DNA structures (e.g., duplex DNA, G-quadruplexes) and sequences (e.g., AT-rich vs. GC-rich regions).

Studies on iron(II) complexes with 1,10-phenanthroline and its diphenyl derivative have shown a higher affinity for AT-rich sequences of DNA.[4] The binding of palladium(II) complexes with 1,10-phenanthroline to DNA has also been investigated, with binding constants (Kb) indicating a strong interaction.[5] The mode of interaction, whether through intercalation, groove binding, or electrostatic interactions, can also influence the biological outcome.

Table 2: DNA Binding Affinity of Phenanthroline Metal Complexes

ComplexDNA TypeBinding Constant (Kb) M-1MethodReference
[Fe(phen)3]2+Calf Thymus DNANot specifiedSpectrophotometric titration[4]
[Fe(phen)2(dip)]2+Calf Thymus DNANot specifiedSpectrophotometric titration[4]
[Fe(phen)(dip)2]2+Calf Thymus DNANot specifiedSpectrophotometric titration[4]
[Pd(phen)(thiourea)2]2+Salmon Sperm DNANot specifiedUV spectroscopy[5]
[Pd(phen)(N-methylthiourea)2]2+Salmon Sperm DNANot specifiedUV spectroscopy[5]
[Pd(phen)(N,N'-dimethylthiourea)2]2+Salmon Sperm DNANot specifiedUV spectroscopy[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing cross-reactivity data.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound metal complexes in the appropriate cell culture medium. Add the diluted complexes to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6][7][8]

Visualizations

Experimental Workflow for Assessing Cross-Reactivity

G Experimental Workflow for Cross-Reactivity Assessment cluster_0 In Vitro Screening cluster_1 Target Interaction Studies cluster_2 Data Analysis and Interpretation A Synthesize and Characterize This compound Metal Complexes B Cytotoxicity Screening (e.g., MTT Assay) A->B E DNA Binding Studies A->E F Protein/Enzyme Interaction Studies A->F J Determine IC50 Values and Therapeutic Index B->J C Panel of Cancer Cell Lines C->B D Panel of Non-Cancerous Cell Lines D->B K Determine Binding Constants (Kb, Kd) and Specificity E->K F->K G Duplex DNA (AT-rich, GC-rich) G->E H G-Quadruplex DNA H->E I Key Cellular Proteins (e.g., Topoisomerases, Kinases) I->F L Assess Cross-Reactivity Profile J->L K->L

Caption: A logical workflow for evaluating the cross-reactivity of novel metal complexes.

Potential Signaling Pathways and Cellular Interactions

G Potential Cellular Interactions of Phenanthroline Metal Complexes cluster_0 Cellular Uptake cluster_1 Primary Targets cluster_2 Downstream Effects Complex This compound Metal Complex Uptake Passive Diffusion / Transporter Mediated Complex->Uptake DNA Nuclear DNA Uptake->DNA Mitochondria Mitochondrial DNA Uptake->Mitochondria Replication Inhibition of DNA Replication DNA->Replication Transcription Inhibition of Transcription DNA->Transcription ROS Generation of Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis ROS->Apoptosis

Caption: A diagram illustrating the potential mechanisms of action and cellular targets.

Conclusion

The available data suggests that this compound metal complexes hold promise as cytotoxic agents. However, a thorough evaluation of their cross-reactivity is essential for their development as safe and effective therapeutics. This guide highlights the importance of comparative studies, including broad cytotoxicity screening against both cancerous and non-cancerous cell lines and detailed investigations into their interactions with various biological macromolecules. Future research should focus on generating comprehensive and directly comparable datasets to better understand the structure-activity relationships that govern the selectivity and cross-reactivity of these promising compounds.

References

The Versatility of 4,7-Dichloro-1,10-phenanthroline: A Comparative Guide to its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4,7-Dichloro-1,10-phenanthroline is a versatile heterocyclic compound that serves as a crucial building block and ligand in a multitude of chemical applications. Its rigid, planar structure and the presence of reactive chlorine atoms make it an attractive starting material for the synthesis of functional molecules in materials science, medicinal chemistry, and catalysis. This guide provides an objective comparison of its performance in these key areas with alternative compounds and methods, supported by experimental data and detailed protocols.

Organic Light-Emitting Diodes (OLEDs)

In the realm of materials science, derivatives of 1,10-phenanthroline (B135089) are widely employed as electron-transport materials (ETMs), hole-blocking materials (HBMs), and emitters in Organic Light-Emitting Diodes (OLEDs). This compound serves as a key precursor for the synthesis of these high-performance organic electronic materials. The performance of OLEDs is critically dependent on the properties of the materials used in their various layers.

Performance Comparison of Phenanthroline Derivatives in OLEDs

The following table summarizes the performance of various phenanthroline derivatives, which can be synthesized from this compound, in OLED devices. The data is compared with bathophenanthroline (B157979) (Bphen), a commonly used ETM.

Derivative Name/AcronymRole in OLEDCurrent Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)Driving Voltage (V)CIE Coordinates (x, y)
Bphen (Control)ETM3927.1-3.7Red
p-bPPhenB ETM56.830.8-2.7Red
tCz-DPPN Emitter--1.7-(0.15, 0.23)
Ac-DPPN Emitter--5.8-(0.28, 0.52)
PXZ-DPPN Emitter--20.1-(0.49, 0.50)

Note: "-" indicates data not specified in the provided search results. The performance of OLEDs is highly dependent on the full device stack and fabrication conditions.

The data indicates that novel phenanthroline derivatives can significantly enhance device performance compared to the widely used Bphen, exhibiting lower driving voltages and higher efficiencies. For instance, a red phosphorescent OLED utilizing p-bPPhenB as the ETM demonstrated a nearly 30% improvement in power efficiency and a 1 V reduction in driving voltage compared to a Bphen-based device[1]. Furthermore, functionalized phenanthroline derivatives can act as efficient emitters, with some demonstrating high external quantum efficiencies[2].

Experimental Protocol: Fabrication of a Blue Fluorescent OLED

This protocol outlines the general steps for fabricating an OLED device using a phenanthroline derivative as the emissive material[3][4][5].

1. Substrate Preparation: a. Start with pre-patterned indium tin oxide (ITO) coated glass substrates. b. Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol. c. Dry the substrates in an oven. d. Treat the substrates with oxygen plasma or UV-ozone to enhance the work function of the ITO for efficient hole injection.

2. Organic and Metal Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. b. Sequentially deposit the following layers: i. Hole Injection Layer (HIL) ii. Hole Transport Layer (HTL) iii. Emissive Layer (EML) - containing the phenanthroline derivative iv. Electron Transport Layer (ETL) v. Electron Injection Layer (EIL) vi. Cathode (e.g., Al)

3. Encapsulation: a. Encapsulate the device to protect the organic layers from moisture and oxygen.

Experimental Workflow for OLED Fabrication

OLED Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition (High Vacuum) cluster_2 Finalization ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning (DI Water, Acetone, IPA) ITO_Substrate->Cleaning Drying Oven Drying Cleaning->Drying Plasma_Treatment Oxygen Plasma/UV-Ozone Treatment Drying->Plasma_Treatment HIL Hole Injection Layer Plasma_Treatment->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Phenanthroline Derivative) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Workflow for the fabrication of an Organic Light-Emitting Diode (OLED).

Anticancer Drug Development

This compound and its metal complexes have demonstrated significant potential as anticancer agents. The planar phenanthroline ligand can intercalate into DNA, and the coordinated metal ion can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.

Performance Comparison of Phenanthroline-Based Anticancer Agents

The following table presents the half-maximal inhibitory concentration (IC50) values of various phenanthroline derivatives and their metal complexes against different cancer cell lines, with the widely used chemotherapeutic drug Cisplatin included for comparison.

CompoundCancer Cell LineIC50 (µM)
[Cu(phen)₂(mal)]·2H₂O A-498 (Kidney)Value not specified, but 3-18 times more potent than Cisplatin[6]
Hep-G2 (Liver)Value not specified, but 3-18 times more potent than Cisplatin[6]
[Mn(phen)₂(mal)]·2H₂O A-498 (Kidney)Value not specified, but 3-18 times more potent than Cisplatin[6]
Hep-G2 (Liver)Value not specified, but 3-18 times more potent than Cisplatin[6]
[Ag₂(phen)₃(mal)]·2H₂O A-498 (Kidney)Value not specified, but 3-18 times more potent than Cisplatin[6]
Hep-G2 (Liver)Value not specified, but 3-18 times more potent than Cisplatin[6]
Copper(II)-phenanthroline-phenazine complexes MCF-7 (Breast)< 10[7]
L233 (phenanthroimidazole derivative) Eca-109 (Esophageal)11.0[8]
SMMC-7721 (Liver)2.8[8]
Cisplatin (Control)MCF-7 (Breast)40.10[7]
Eca-109 (Esophageal)31.3[8]
SMMC-7721 (Liver)35.7[8]

The data clearly indicates that metal complexes of phenanthroline derivatives exhibit significantly higher cytotoxicity against various cancer cell lines compared to the clinically used drug, Cisplatin.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability[9][10][11][12][13].

1. Cell Seeding: a. Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. b. Incubate the plate for 24 hours to allow cells to attach.

2. Compound Treatment: a. Prepare serial dilutions of the test compound (e.g., this compound or its complexes). b. Replace the medium in the wells with fresh medium containing the test compound at different concentrations. c. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

4. Formazan (B1609692) Solubilization: a. Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Signaling Pathway of a Phenanthroline Derivative (L233) in Cancer Cells

Anticancer Mechanism of L233 cluster_0 DNA Damage Response cluster_1 Cell Cycle Arrest cluster_2 Inhibition of DNA Repair & Apoptosis L233 L233 (Phenanthroline Derivative) DNA_Damage DNA Damage L233->DNA_Damage ATM ATM Activation DNA_Damage->ATM CHK1 CHK1 Activation ATM->CHK1 G1_S_Arrest G1/S Checkpoint Arrest CHK1->G1_S_Arrest RAP80 RAP80 Expression ↓ CHK1->RAP80 PARP1 PARP-1 Expression ↓ CHK1->PARP1 Apoptosis Apoptosis RAP80->Apoptosis PARP1->Apoptosis Catalytic Cycle CuI Cu(I)-L CuIII Cu(III)-L(Ar)(X) CuI->CuIII Oxidative Addition (Ar-X) Intermediate [Ar-H---Cu(III)-L(Ar)]⁺ CuIII->Intermediate C-H Activation (Ar'-H) Product Ar-Ar' Intermediate->Product Reductive Elimination Product->CuI + HX

References

Safety Operating Guide

Navigating the Safe Disposal of 4,7-Dichloro-1,10-phenanthroline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are based on information for analogous compounds, such as other dichloro- and mono-substituted phenanthrolines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.

Immediate Safety and Hazard Profile

Based on data from related phenanthroline compounds, 4,7-dichloro-1,10-phenanthroline should be handled as a hazardous substance. Key hazard classifications for analogous compounds are summarized below.

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Many phenanthroline derivatives are classified as toxic if swallowed.[1][2][3]Avoid ingestion. Do not eat, drink, or smoke when handling.[2][3]
Aquatic Toxicity Phenanthroline compounds are often very toxic to aquatic life with long-lasting effects.[1][2][3]Prevent release to the environment. Do not allow to enter drains or waterways.[2][3]
Skin and Eye Irritation May cause skin and eye irritation upon contact.Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Operational Plan for Disposal

The disposal of this compound, whether as a pure substance or in a solution, must be managed as hazardous waste. Follow these procedural steps to ensure safe and compliant disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste as this compound and note any solvents or other chemicals mixed with it.

  • Segregate: Keep this waste stream separate from other chemical waste to avoid incompatible mixtures. It is incompatible with strong oxidizing agents.

Step 2: Containerization and Labeling

  • Use a Designated Waste Container: Place the waste in a clearly labeled, sealable, and chemically compatible container.

  • Labeling: The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date of accumulation

    • The laboratory or department of origin

Step 3: Storage Pending Disposal

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent spills.

Step 4: Professional Disposal

  • Engage a Licensed Disposal Company: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[4][5]

  • Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

  • Recommended Disposal Method: For related compounds, a common disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. This may involve dissolving or mixing the material with a combustible solvent.

Step 5: Decontamination of Empty Containers

  • Thorough Cleaning: Before disposal, completely remove the contents of any used containers.

  • Dispose as Hazardous Waste: Dispose of the contaminated, empty container in the same manner as the chemical waste itself.[5]

Experimental Protocols Referenced

The disposal procedures outlined are based on standard hazardous waste management protocols as described in the Safety Data Sheets for analogous compounds. No experimental protocols for signaling pathways are applicable to this topic.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Characterize and Segregate Waste A->B G Decontaminate and Dispose of Empty Container as Hazardous Waste A->G C Containerize in a Labeled, Sealed, Compatible Container B->C D Store in a Secure, Ventilated Hazardous Waste Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Arrange for Professional Disposal (e.g., Incineration) E->F

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4,7-Dichloro-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Immediate Safety Protocols and Logistical Plans

This document provides critical guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of 4,7-Dichloro-1,10-phenanthroline. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. This compound is classified as acutely toxic if swallowed, a skin irritant, and can cause serious eye damage.[1] The following table summarizes the required PPE for handling this chemical.

PPE CategoryItemSpecificationPurpose
Respiratory Protection Dust MaskType N95 (US) or equivalentTo prevent inhalation of the solid powder form of the chemical.[1]
Eye and Face Protection Safety Glasses with Side Shields or GogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133To protect eyes from splashes and dust.[2][3]
Face Shield-Recommended for additional protection during procedures with a high risk of splashing or dust generation.[1]
Hand Protection Chemical-resistant GlovesNitrile rubber, Neoprene, or PVCTo prevent skin contact. Breakthrough time and suitability should be confirmed with the glove manufacturer.
Skin and Body Protection Protective ClothingLab coat, long-sleeved shirt, and long pantsTo prevent skin exposure.[2]
Chemical-resistant CoverallsAs needed for large quantities or spill responseTo provide full-body protection.
Foot Protection Closed-toe Shoes-To protect feet from spills.

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Coveralls: Put on the lab coat or coveralls.

  • Respiratory Protection: Put on the N95 dust mask, ensuring a proper fit and seal.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Gloves: Put on gloves, ensuring they overlap the cuffs of the lab coat or gown.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff to the fingertips, turning them inside out.

  • Gown/Coveralls: Remove the lab coat or coveralls by rolling it down and away from the body.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove the face shield or goggles from the back.

  • Respiratory Protection: Remove the dust mask from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid creating dust.[4]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the work area.

  • Ensure eyewash stations and safety showers are readily accessible.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Store locked up.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[2][3]

Disposal Plan

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[3]

  • Contaminated PPE and other waste materials should be placed in a sealed, labeled container for hazardous waste disposal.

  • Do not allow the chemical to enter drains or waterways as it is very toxic to aquatic life with long-lasting effects.[3]

Visualization of PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling This compound check_task Identify Task: - Weighing - Transfer - Reaction Setup - Spill Cleanup start->check_task respiratory Respiratory Protection (N95 Dust Mask) check_task->respiratory eye Eye & Face Protection (Goggles/Face Shield) check_task->eye hand Hand Protection (Chemical-resistant Gloves) check_task->hand body Body Protection (Lab Coat/Coveralls) check_task->body donning Don PPE respiratory->donning eye->donning hand->donning body->donning handling Perform Task donning->handling doffing Doff PPE handling->doffing disposal Dispose of Waste & PPE doffing->disposal

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dichloro-1,10-phenanthroline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,7-Dichloro-1,10-phenanthroline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.